Product packaging for MOPS-d15(Cat. No.:)

MOPS-d15

Cat. No.: B12303388
M. Wt: 224.36 g/mol
InChI Key: DVLFYONBTKHTER-OTUIAQFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MOPS-d15 is a useful research compound. Its molecular formula is C7H15NO4S and its molecular weight is 224.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4S B12303388 MOPS-d15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO4S

Molecular Weight

224.36 g/mol

IUPAC Name

deuterio 1,1,2,2,3,3-hexadeuterio-3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propane-1-sulfonate

InChI

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD

InChI Key

DVLFYONBTKHTER-OTUIAQFOSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1CCCS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

MOPS-d15: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MOPS-d15, a deuterated analog of 3-(N-morpholino)propanesulfonic acid (MOPS). It details its chemical properties and its primary application as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based techniques crucial for drug development and various research fields.

Core Chemical Properties

This compound is a stable isotope-labeled version of MOPS, where hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound with a higher molecular weight than its non-deuterated counterpart, while retaining nearly identical chemical and physical properties. This characteristic is fundamental to its application as an internal standard.[1][2]

PropertyValueReference
Full Chemical Name 3-(N-Morpholino)propanesulfonic Acid-d15[3][4]
Synonyms MOPS (deuterated), 4-Morpholinepropanesulfonic Acid-d15[4]
Molecular Formula C₇H₀D₁₅NO₄S
Molecular Weight 224.35 g/mol [3][4]
Physical Form White Solid[3]
Isotopic Purity ≥98 atom % D[3][4]

Applications in Research and Drug Development

The primary and most significant application of this compound is as an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) or mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[1] In these techniques, a known amount of the deuterated standard is added to a sample at an early stage of preparation.[5] Because this compound behaves almost identically to the non-labeled MOPS (the analyte) during extraction, chromatography, and ionization, the ratio of their signals can be used to accurately determine the concentration of the analyte, even if there are variations in sample handling or instrument response.[5][6] This method of stable isotope dilution is considered the gold standard for quantitative bioanalysis.[5]

Deuterated standards like this compound are crucial in drug development for several reasons:

  • Pharmacokinetic Studies: Accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine) is essential to understand their absorption, distribution, metabolism, and excretion (ADME).

  • Bioequivalence Studies: These studies rely on precise measurements to compare the bioavailability of a generic drug to the brand-name drug.[7]

  • Therapeutic Drug Monitoring: For drugs with a narrow therapeutic index, precise concentration measurements are vital for optimizing dosage and minimizing toxicity.

While the non-deuterated form, MOPS, is widely used as a biological buffer in applications like cell culture and electrophoresis, there is no evidence to suggest that MOPS or this compound are directly involved in cellular signaling pathways as signaling molecules themselves.[8][9][10][11] Its role is to maintain a stable pH environment for biological experiments.[8][9][10]

Experimental Protocols

The following is a generalized experimental protocol for the use of this compound as an internal standard in the quantification of an analyte (in this case, unlabeled MOPS) in a biological sample using LC-MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of the non-deuterated analyte (MOPS) in a suitable solvent (e.g., methanol or water).

  • Internal Standard (this compound) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., drug-free plasma). A fixed concentration of the this compound internal standard working solution is added to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same blank matrix to assess the accuracy and precision of the method.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. A common method is protein precipitation.

  • Spiking: Add a precise volume of the this compound internal standard working solution to an aliquot of the biological sample, calibration standards, and QC samples.

  • Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the samples.

  • Vortexing: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS Analysis
  • Chromatographic Separation: Inject the reconstituted samples into an LC system. The analyte and internal standard should ideally co-elute or have very similar retention times.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (MOPS) and the internal standard (this compound).

Data Analysis
  • Peak Area Integration: Integrate the peak areas for the analyte and the internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and QCs.

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

experimental_workflow cluster_prep 1. Preparation cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_quant 4. Quantification stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS (this compound) Stock spike Spike with IS stock_is->spike cal_standards->spike qc_samples QC Samples qc_samples->spike sample Biological Sample sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract reconstitute Evaporation & Reconstitution extract->reconstitute lcms LC-MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc cal_curve Calibration Curve data_proc->cal_curve quantify Quantify Unknowns data_proc->quantify cal_curve->quantify

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

principle_of_is cluster_outcome Result var_extraction Variable Extraction Recovery add_is Add known amount of this compound early var_injection Inconsistent Injection Volume ion_suppression Matrix Effects (Ion Suppression) co_elution Analyte and IS behave identically add_is->co_elution During sample prep & analysis ratio Measure Ratio (Analyte / IS) co_elution->ratio Signal ratio remains constant accurate_quant Accurate & Precise Quantification ratio->accurate_quant Correction for variability

References

An In-depth Technical Guide: MOPS-d15 vs. Non-Deuterated MOPS Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated MOPS (MOPS-d15) and its non-deuterated counterpart, MOPS (3-(N-morpholino)propanesulfonic acid). It delves into their core properties, applications, and the underlying principles that govern their selection in various research and development settings.

Introduction: The Role of MOPS and the Significance of Deuteration

MOPS is a zwitterionic buffer, one of the 'Good's buffers' developed for biochemical and biological research.[1][2] With a pKa of approximately 7.2, it is highly effective at maintaining a stable, near-neutral pH in the range of 6.5 to 7.9.[3][4][5] Its utility is widespread, spanning applications from cell culture and protein purification to RNA electrophoresis.[3][6][7] Key advantages of MOPS include its minimal interaction with metal ions, low UV absorbance, and good chemical stability, making it a versatile tool in the laboratory.[2][3][4]

Why Deuteration?

The substitution of hydrogen atoms with their heavier isotope, deuterium (D), creates an isotopically labeled compound. This compound is the deuterated form of MOPS.[8] This substitution is not trivial; it introduces specific properties that are highly advantageous in certain analytical techniques and for studying reaction mechanisms.

The primary reasons for using deuterated buffers like this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR, signals from protonated solvents and buffers can overwhelm the signals from the molecule of interest. Using a deuterated buffer significantly reduces these interfering proton signals, enhancing the clarity and quality of the resulting spectrum.[9][10]

  • Kinetic Isotope Effect (KIE) Studies: The mass difference between hydrogen and deuterium can alter the rate of chemical reactions.[11] This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps that involve bond cleavage to hydrogen.[11][12]

Comparative Physicochemical Properties

The fundamental buffering characteristics of MOPS are largely retained in its deuterated form. However, the isotopic substitution results in distinct physical properties and subtle shifts in chemical behavior.

PropertyNon-Deuterated MOPSThis compoundRationale for Difference
Molecular Weight ~209.26 g/mol [13]~224.36 g/mol (Calculated)15 Hydrogen atoms are replaced by 15 Deuterium atoms, which are heavier.
pKa (at 25°C) ~7.20[13]Expected to be slightly higherThe C-D bond is stronger than the C-H bond, which can slightly alter the acidity. The pKa of deuterated compounds can be higher than their protonated counterparts.[14]
Buffering pH Range 6.5 – 7.9[3][15]6.5 – 7.9 (Effective Range)The useful buffering range (pKa ± 1) remains functionally the same.
¹H-NMR Signal Strong signalSignificantly reduced signalDeuterium has a different magnetic moment and does not produce a signal in ¹H-NMR, reducing background noise.[9][10]
Reactivity StandardCan exhibit a slower reaction rate in reactions involving H/D transfer (KIE)[11][16]The greater mass of deuterium leads to a lower zero-point vibrational energy, requiring more energy to break a bond to deuterium compared to hydrogen.[12]

Key Applications and Experimental Considerations

The choice between this compound and standard MOPS is dictated by the specific requirements of the experiment.

Non-Deuterated MOPS

Standard MOPS is the default choice for a wide range of applications where isotopic effects are not a concern or a feature to be exploited.

  • Protein Purification and Enzyme Assays: MOPS is widely used to maintain a stable pH environment, which is critical for protein stability and activity.[7][17] It helps prevent protein denaturation and aggregation during purification processes like chromatography.[7]

  • RNA Electrophoresis: MOPS is a standard component of running buffers for denaturing agarose gel electrophoresis of RNA, ensuring the integrity and separation of RNA molecules.[6]

  • Cell Culture: It serves as a non-toxic buffer in various cell culture media, including those for bacteria, yeast, and mammalian cells, to maintain optimal pH for growth.[6][7]

This compound

This compound is a specialized reagent used when the presence of protons would interfere with the analysis or when isotopic effects are under investigation.

  • NMR-Based Structural Biology and Drug Development: In NMR studies of proteins, nucleic acids, or small molecules, using this compound in a D₂O-based solvent system is essential.[9] It minimizes the solvent and buffer signals, allowing for the unambiguous detection of signals from the analyte of interest.[9][10] This is crucial for determining the three-dimensional structure of biomolecules and studying ligand interactions in drug discovery.[9]

  • Investigating Reaction Mechanisms via Kinetic Isotope Effect (KIE): By comparing the rate of a reaction (e.g., an enzyme-catalyzed reaction) in a MOPS buffer versus a this compound buffer, researchers can determine if a proton transfer step is rate-limiting. A significant decrease in the reaction rate in the presence of this compound (a kH/kD ratio > 1) indicates a primary kinetic isotope effect.[11][18]

Experimental Protocols

Preparation of 10x MOPS Buffer (Non-Deuterated) for RNA Electrophoresis

This protocol outlines the preparation of a standard 10x MOPS running buffer.

Materials:

  • MOPS (free acid): 41.8 g

  • Sodium Acetate (NaOAc): 20 mL of 1M solution

  • EDTA: 20 mL of 0.5M solution (pH 8.0)

  • DEPC-treated water

  • 2N NaOH

Procedure:

  • In a beaker, dissolve 41.8 g of MOPS in approximately 700 mL of DEPC-treated water. Stir until fully dissolved.[19]

  • Add 20 mL of 1M sodium acetate (DEPC-treated).[19]

  • Add 20 mL of 0.5M EDTA (pH 8.0, DEPC-treated).[19]

  • Adjust the pH of the solution to 7.0 using 2N NaOH.[19]

  • Bring the final volume to 1 L with DEPC-treated water.[19]

  • Sterilize the solution by filtering it through a 0.45 µm filter.[19]

  • Store at room temperature, protected from light.

Protocol for a Comparative Enzyme Kinetic Assay to Determine KIE

This protocol provides a framework for assessing the kinetic isotope effect using deuterated and non-deuterated buffers.

Objective: To determine if a proton transfer is involved in the rate-limiting step of an enzyme-catalyzed reaction.

Materials:

  • Enzyme of interest

  • Substrate

  • Non-deuterated MOPS buffer (e.g., 50 mM MOPS, pH 7.2)

  • This compound buffer (e.g., 50 mM this compound, pD 7.2, prepared in D₂O)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Buffer Preparation: Prepare identical concentrations of MOPS and this compound buffers. For the this compound buffer, dissolve the deuterated solid in D₂O. Note that the pH meter reading in D₂O (pD) requires a correction; a common approximation is pD = pH_reading + 0.4.[20]

  • Reaction Setup: Prepare two sets of reaction mixtures.

    • Set A (H-buffer): Contains the non-deuterated MOPS buffer, enzyme, and substrate.

    • Set B (D-buffer): Contains the this compound buffer, enzyme, and substrate.

  • Pre-incubation: Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5-10 minutes.[12]

  • Initiate Reaction: Initiate the reaction by adding the substrate to each mixture.

  • Monitor Reaction Rate: Measure the rate of product formation or substrate consumption over time using a suitable analytical method (e.g., absorbance change in a spectrophotometer).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for both Set A (kH) and Set B (kD).

    • Determine the Kinetic Isotope Effect (KIE) by calculating the ratio: KIE = kH / kD .[12]

    • A KIE value significantly greater than 1 suggests that the C-H bond cleavage is part of the rate-determining step.[11][12]

Visualizations

Logical Relationship: MOPS vs. This compound

cluster_0 Core Properties cluster_1 Isotopic Variants cluster_2 Primary Applications MOPS_Base MOPS (3-(N-morpholino)propanesulfonic acid) Non_Deuterated Non-Deuterated MOPS (Protonated) MOPS_Base->Non_Deuterated Standard Form Deuterated This compound (Deuterated) MOPS_Base->Deuterated Isotopic Substitution App_Non_Deuterated General Biochemistry Protein Purification RNA Electrophoresis Non_Deuterated->App_Non_Deuterated App_Deuterated NMR Spectroscopy Kinetic Isotope Effect (KIE) Studies Deuterated->App_Deuterated start Start: KIE Experiment prep_h Prepare Reaction Mix with Non-Deuterated MOPS start->prep_h prep_d Prepare Reaction Mix with this compound in D₂O start->prep_d initiate Initiate Reactions (Add Substrate) prep_h->initiate prep_d->initiate measure_h Measure Reaction Rate (kH) initiate->measure_h measure_d Measure Reaction Rate (kD) initiate->measure_d calculate Calculate KIE = kH / kD measure_h->calculate measure_d->calculate interpret Interpret Results (KIE > 1 suggests H-transfer is rate-limiting) calculate->interpret end End interpret->end cluster_CH Reaction with C-H Bond cluster_CD Reaction with C-D Bond Reactant_H Reactant (E-S-H) TS_H Transition State [E--S--H]‡ Reactant_H->TS_H Lower Activation Energy Product_H Product + H+ TS_H->Product_H Faster Rate (kH) Reactant_D Reactant (E-S-D) TS_D Transition State [E--S--D]‡ Reactant_D->TS_D Higher Activation Energy Product_D Product + D+ TS_D->Product_D Slower Rate (kD)

References

An In-Depth Technical Guide to the Stability and Storage of MOPS-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for MOPS-d15 (3-(N-morpholino)propanesulfonic acid, deuterated). Understanding these parameters is critical for ensuring the integrity and performance of this reagent in sensitive research and drug development applications. While specific quantitative stability data for the deuterated form (d15) is not extensively published, the stability profile of this compound is expected to be comparable to that of its non-deuterated counterpart, MOPS. This document synthesizes available information on MOPS stability and provides best-practice guidelines for the handling and storage of this compound.

Factors Influencing this compound Stability

The stability of MOPS, and by extension this compound, is primarily influenced by three main factors: temperature, light exposure, and oxidative stress.

  • Temperature: Elevated temperatures can accelerate the degradation of MOPS.[1][2] While MOPS powder is generally stable at room temperature for extended periods, solutions are more susceptible to thermal decomposition.[1] High temperatures can increase the rate of chemical reactions, leading to a breakdown of the buffer molecule and a potential shift in pH.[2]

  • Light Exposure: MOPS is known to be photosensitive.[3] Exposure to light, particularly ultraviolet (UV) light, can induce photochemical reactions that alter the molecular structure of MOPS, leading to the formation of colored degradation products and a loss of buffering capacity.[3] This degradation is often observed as a yellowing of the solution.[3]

  • Oxidation: MOPS in solution can undergo oxidation when exposed to air.[1][3] This process can be catalyzed by the presence of metal ions and can lead to the formation of unstable byproducts, contributing to the discoloration and degradation of the buffer.[3]

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound
FormRecommended TemperatureLight ProtectionContainerShelf Life (General Guideline)
Powder Room TemperatureNot essentialTightly sealed, moisture-proof containerSeveral years
Solution 2-8°C (Refrigerated)RequiredAmber or opaque, airtight containerUp to 6 months

Consequences of Improper Storage and Degradation

Improper storage of this compound can lead to a variety of issues that can compromise experimental results.

Table 2: Indicators and Consequences of this compound Degradation
IndicatorPotential Cause(s)Consequence(s)
Yellowing of Solution Light exposure, oxidation, presence of contaminants.[3]Altered spectral properties, potential interference with assays, loss of buffering capacity.
Shift in pH Thermal degradation, absorption of atmospheric CO2.[1]Inaccurate pH control in experiments, affecting enzyme activity and molecular interactions.
Turbidity/Precipitation Microbial contamination, reaction with metal ions.[3]Inconsistent buffer concentration, potential for microbial interference in assays.

Experimental Protocols for Stability Assessment

Protocol for Accelerated Stability Testing (Forced Degradation)

This protocol is designed to identify potential degradation pathways and assess the inherent stability of this compound.

Objective: To evaluate the stability of a this compound solution under accelerated conditions of temperature, light, and oxidative stress.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled incubator

  • Photostability chamber

  • Hydrogen peroxide (30%)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 M) in high-purity water. Adjust the pH to a desired value (e.g., 7.2).

  • Sample Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials.

  • Stress Conditions:

    • Thermal Stress: Store vials at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in the dark.

    • Photostability: Expose clear vials to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap control vials in aluminum foil.

    • Oxidative Stress: Add a small volume of hydrogen peroxide to a set of vials to induce oxidation.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: For each sample, perform the following analyses:

    • Visual Inspection: Note any changes in color or clarity.

    • pH Measurement: Record the pH of the solution.

    • UV-Vis Spectroscopy: Scan the solution from 200-800 nm to detect any changes in absorbance or the appearance of new peaks.

    • HPLC Analysis: Quantify the remaining this compound and detect the formation of degradation products.

Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution aliquot Aliquot into Vials prep_solution->aliquot thermal Thermal Stress aliquot->thermal photo Photostability aliquot->photo oxidative Oxidative Stress aliquot->oxidative visual Visual Inspection thermal->visual ph_measure pH Measurement uv_vis UV-Vis Spectroscopy hplc HPLC Analysis photo->visual oxidative->visual visual->ph_measure ph_measure->uv_vis uv_vis->hplc interpret Interpret Results & Determine Stability hplc->interpret

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathways of Degradation

While the exact chemical structures of all degradation products are not well-defined in the literature, the primary pathways of degradation can be illustrated.

MOPS Degradation Pathways

G cluster_stressors Stressors cluster_degradation Degradation Products MOPS This compound Photo Photodegradation Products (e.g., colored compounds) MOPS->Photo Photolysis Thermal Thermal Degradation Products MOPS->Thermal Decomposition Oxidized Oxidized MOPS Derivatives MOPS->Oxidized Oxidation Light Light (UV) Heat Heat Oxygen Oxygen/Oxidants

Caption: Major degradation pathways for this compound.

Conclusion and Best Practices

The stability of this compound is crucial for the reliability and reproducibility of experimental outcomes. By adhering to proper storage and handling procedures, researchers can minimize degradation and ensure the integrity of this important biological buffer.

Key Recommendations:

  • Store this compound powder at room temperature in a tightly sealed container.

  • Store this compound solutions at 2-8°C, protected from light in an airtight container.

  • Prepare solutions fresh whenever possible and avoid long-term storage of working solutions.

  • Do not autoclave MOPS solutions , as this can cause degradation.[4] Sterilize by filtration through a 0.22 µm filter if necessary.

  • Visually inspect solutions for any signs of degradation, such as yellowing or precipitation, before use.

  • For critical applications, consider performing a stability check, especially if the buffer has been stored for an extended period.

By following these guidelines, researchers can be confident in the performance of their this compound buffer and the integrity of their scientific data.

References

Commercial Suppliers of MOPS-d15 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for deuterated MOPS (MOPS-d15), a crucial reagent for a variety of research applications. This document outlines supplier specifications, relevant experimental protocols, and key signaling pathways and workflows where this compound is employed, offering a comprehensive resource for professionals in the field.

Introduction to this compound

MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic buffer widely used in biological and biochemical research due to its pKa of 7.2, which makes it an effective buffer in the near-neutral pH range of many biological systems. The deuterated form, this compound, is a stable isotope-labeled version where hydrogen atoms have been replaced by deuterium. This isotopic substitution makes this compound an invaluable tool in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it can be used as a tracer or an internal standard for quantitative analysis.[1] The use of deuterated internal standards is a widely accepted practice to ensure the reliability of analytical data by compensating for variations during sample preparation and analysis.

Commercial Suppliers of this compound

The following table summarizes the commercial suppliers identified for this compound, providing key quantitative data to facilitate comparison.

SupplierProduct NamePurityAvailable QuantitiesCAS Number
MedchemExpressThis compoundNot specified1 mg (Get quote)1219799-30-0
C/D/N Isotopes Inc.3-(N-Morpholino)propanesulfonic Acid-d1598 atom % D0.05 g, 0.1 g1219799-30-0[2]
Cymit Quimica (Brand: Cluzeau)3-(N-Morpholino)propane-sulfonic Acid-d15 (=MOPS)98 atom % DContact for quoteNot specified[3]
Cambridge Isotope Laboratories, Inc.Custom SynthesisHigh PurityCustomNot applicable[4]

Note: Pricing for this compound is typically available upon request from the suppliers. Cambridge Isotope Laboratories, Inc. (CIL) is a leading producer of stable isotope-labeled compounds and offers custom synthesis services for compounds like this compound.[4][5]

Key Applications and Experimental Protocols

The primary applications of this compound stem from its utility as an internal standard in quantitative analytical methods and as a non-interfering buffer in NMR spectroscopy.

Quantification using a Deuterated Internal Standard in LC-MS

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for correcting analyte loss and variations in instrument response.[6]

General Protocol for Quantification using this compound as an Internal Standard:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the non-deuterated analyte (the compound you want to quantify) in a suitable solvent at a known high concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of this compound in the same solvent at a known high concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • To a fixed volume of your unknown sample, calibration standard, or QC sample, add a fixed volume of the this compound working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Monitor the specific mass transitions for both the analyte and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / this compound Peak Area) against the analyte concentration for the calibration standards.

    • Use the linear regression of the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

Use of Deuterated Buffers in NMR Spectroscopy

In NMR spectroscopy of biological macromolecules or small molecules, signals from the buffer components can interfere with the signals of the analyte of interest. Using a deuterated buffer like this compound minimizes these interfering proton signals, leading to cleaner spectra and easier data interpretation.[7]

General Protocol for Preparing an NMR Sample with a Deuterated Buffer:

  • Buffer Preparation:

    • Prepare the deuterated buffer solution (e.g., 50 mM this compound) by dissolving the lyophilized powder in D₂O.

    • Adjust the pD of the buffer to the desired value using DCl or NaOD. Remember that pD is approximately pH + 0.4.[8]

  • Sample Preparation:

    • Dissolve the lyophilized protein or small molecule sample directly in the prepared deuterated buffer.

    • Alternatively, if the sample is in a protonated buffer, exchange it into the deuterated buffer using methods like dialysis, diafiltration, or repeated concentration and dilution with the deuterated buffer using a centrifugal concentrator.

  • NMR Data Acquisition:

    • Acquire the NMR spectra. The absence of large buffer signals will improve the quality of the data, especially for observing labile protons and for experiments involving water suppression.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows discussed.

G Workflow for Quantification using a Deuterated Internal Standard cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis Analyte_Stock Analyte Stock Solution Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards QC_Samples QC Samples Analyte_Stock->QC_Samples IS_Stock This compound Stock Solution Spike_IS Spike Samples with this compound IS_Stock->Spike_IS Cal_Standards->Spike_IS QC_Samples->Spike_IS Extraction Sample Extraction Spike_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for quantification using a deuterated internal standard.

G Workflow for Preparing an NMR Sample with a Deuterated Buffer cluster_buffer_prep Buffer Preparation cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis Dissolve Dissolve this compound in D2O Adjust_pD Adjust pD Dissolve->Adjust_pD Dissolve_Directly Dissolve Directly Adjust_pD->Dissolve_Directly Buffer_Exchange Buffer Exchange Adjust_pD->Buffer_Exchange Lyophilized_Sample Lyophilized Sample Lyophilized_Sample->Dissolve_Directly Buffered_Sample Sample in H2O Buffer Buffered_Sample->Buffer_Exchange NMR_Acquisition NMR Data Acquisition Dissolve_Directly->NMR_Acquisition Buffer_Exchange->NMR_Acquisition Clean_Spectra Clean Spectra NMR_Acquisition->Clean_Spectra

Caption: Workflow for preparing an NMR sample with a deuterated buffer.

References

MOPS-d15 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to MOPS-d15

This technical guide provides comprehensive information on the deuterated buffer component, this compound, tailored for researchers, scientists, and professionals in drug development. It covers its core properties, applications, and relevant experimental protocols.

Core Properties of this compound

This compound is the deuterated form of 3-(N-morpholino)propanesulfonic acid (MOPS), a widely used zwitterionic buffer in biological and biochemical research.[1] Deuteration, the replacement of hydrogen atoms with their heavy isotope deuterium, makes this compound a valuable tool in specific analytical applications, primarily as an internal standard for mass spectrometry.

PropertyValueReference
CAS Number 1219799-30-0[2]
Molecular Weight 224.35 g/mol [2]
Molecular Formula C₇D₁₅NO₄SInferred
Appearance White Solid[2]
Purity Typically ≥98 atom % D[2]

The Role of MOPS as a Biological Buffer

MOPS is one of the original "Good's buffers" developed to provide stable pH environments for biochemical and biological systems.[3] With a pKa of 7.20, it is highly effective for maintaining a near-neutral pH in the range of 6.5 to 7.9.[1][4]

Key characteristics of MOPS buffer include:

  • Physiological pH Range: Its pKa is close to the physiological pH of many cellular systems, making it ideal for cell culture media.[3]

  • Low Metal Ion Binding: MOPS shows minimal interference through chelation of most metal ions.[1][4]

  • UV Transparency: It has low absorption in the UV spectrum, which is advantageous for spectrophotometric assays.[4]

  • Versatility: It is used in a wide array of applications, from protein purification and enzyme assays to electrophoresis.[1][4][5]

Experimental Protocols and Applications

While this compound's primary role is as an internal standard, its non-deuterated counterpart, MOPS, is used extensively in various experimental protocols.

RNA Denaturing Agarose Gel Electrophoresis

MOPS is the standard buffer for denaturing formaldehyde agarose gel electrophoresis to separate RNA molecules.[2] The buffer maintains a stable pH, which is crucial for the integrity of RNA during the procedure.

Detailed Methodology:

  • Preparation of 10x MOPS Running Buffer:

    • Dissolve 41.85 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[6]

    • Add 4.1 g of sodium acetate (anhydrous) and 20 mL of 0.5 M EDTA (pH 8.0).[6][7]

    • Adjust the pH to 7.0 using NaOH.[6]

    • Bring the final volume to 1 liter with DEPC-treated water.[6]

    • Sterilize the solution by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause degradation.[1][6]

  • Preparation of 1% Denaturing Agarose Gel:

    • In a fume hood, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.[2]

    • Cool the solution to about 60°C.

    • Add 10 mL of 10x MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.[2][7]

    • Pour the gel into a casting tray and allow it to solidify.[2]

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and cover it with 1x MOPS running buffer.[2]

    • Denature RNA samples by heating them at 65-70°C for 10-15 minutes in a loading buffer containing formaldehyde and formamide, then chill on ice.[2][7]

    • Load the samples into the wells and run the gel at 5-7 V/cm.[2]

  • Visualization:

    • Stain the gel with ethidium bromide or a safer alternative like SYBR Green to visualize the RNA bands under UV light.[2]

G cluster_prep Buffer & Gel Preparation cluster_run Electrophoresis cluster_viz Visualization prep_buffer Prepare 10x MOPS Running Buffer prep_gel Prepare 1% Denaturing Agarose Gel prep_buffer->prep_gel setup_tank Assemble Electrophoresis Tank with 1x MOPS Buffer prep_gel->setup_tank load_gel Load Samples into Gel setup_tank->load_gel prep_samples Denature RNA Samples (65-70°C) prep_samples->load_gel run_gel Run Gel (5-7 V/cm) load_gel->run_gel stain_gel Stain Gel (e.g., Ethidium Bromide) run_gel->stain_gel visualize Visualize RNA Bands under UV Light stain_gel->visualize

RNA Denaturing Gel Electrophoresis Workflow.
Cell Culture

MOPS is used as a buffering agent in various cell culture media to maintain a stable physiological pH.[5][8] It is important to note that for mammalian cell culture, the MOPS concentration should generally not exceed 20 mM, as higher concentrations can have adverse effects on cell growth and metabolism.[5][9]

Protein Purification and Chromatography

Due to its buffering capacity and low metal ion interaction, MOPS is a suitable buffer for various chromatography techniques used in protein purification.[5]

Application of this compound in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex biological matrices.

Methodology Principle:

  • Sample Preparation: A known concentration of this compound is spiked into the unknown biological or environmental sample that is being analyzed for the presence of non-deuterated MOPS.

  • Extraction: The analyte (MOPS) and the internal standard (this compound) are extracted from the sample matrix together. The key advantage here is that any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.

  • LC-MS Analysis: The sample is injected into an LC-MS system. The liquid chromatography step separates MOPS from other molecules in the sample. The mass spectrometer detects both MOPS and this compound. Because this compound is chemically identical to MOPS but has a higher mass, it can be distinguished by the mass spectrometer.

  • Quantification: The concentration of MOPS in the original sample is determined by comparing the peak area of the MOPS signal to the peak area of the this compound signal. The ratio of these areas is used to calculate the precise amount of the analyte, correcting for any variability in sample preparation or instrument response.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification sample Unknown Sample (containing MOPS) spike Spike with known amount of this compound (Internal Standard) sample->spike extract Co-extract MOPS and this compound spike->extract inject Inject Extract into LC-MS System extract->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (Detects both MOPS and this compound) lc_sep->ms_detect ratio Calculate Peak Area Ratio (MOPS / this compound) ms_detect->ratio quantify Determine MOPS Concentration ratio->quantify

Workflow for using this compound as an internal standard.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of MOPS-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for MOPS-d15 (3-(N-Morpholino)propanesulfonic acid-d15) in a laboratory setting. Due to the limited availability of specific safety data for the deuterated compound, this guide is primarily based on the well-established safety profile of its non-deuterated counterpart, MOPS. This approach is justified by the negligible impact of deuterium substitution on the chemical reactivity and toxicological properties of the molecule.

Section 1: Chemical and Physical Properties

This compound is a deuterated version of MOPS, a zwitterionic buffer commonly used in biochemistry and molecular biology. Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.

PropertyValueReference
Appearance White Solid[1]
Molecular Weight 224.35 g/mol [1]
Purity 98 atom % D[1]
Melting Point 277 - 282 °C[2]
Boiling Point 355 °C[2]
Solubility Soluble in water[3]
pH No data available
Chemical Stability Stable under normal conditions

Section 2: Hazard Identification and Toxicological Data

Based on the data for MOPS, this compound is not classified as a hazardous substance. However, it may cause irritation upon contact with the skin, eyes, or respiratory tract.[4][5]

HazardDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[4][5]P264: Wash hands and skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
Eye Irritation Causes serious eye irritation.[4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
Respiratory Irritation May cause respiratory irritation.[4][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[6] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Toxicological Data (for MOPS):

TestResultSpeciesGuideline
Acute Oral Toxicity (LD50) > 2,000 mg/kgRatOECD Test Guideline 423[6]
Skin Corrosion/Irritation No skin irritation - 4 hRabbitOECD Test Guideline 404
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Not classified
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity No information available
STOT-Single Exposure May cause respiratory irritation.
STOT-Repeated Exposure No observed adverse effect level - 1,000 mg/kg (Oral, 66 days)Rat

Section 3: Handling and Storage

Proper handling and storage procedures are paramount to ensure laboratory safety and maintain the integrity of this compound.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid dust formation and inhalation.[6]

  • Use only in a well-ventilated area.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container.[4][6]

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store at room temperature.

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to minimize exposure to this compound.

PPE TypeSpecifications
Eye/Face Protection Wear safety glasses with side-shields or goggles.[2][6]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][6]
Respiratory Protection In case of insufficient ventilation, wear a suitable respiratory equipment.

PPE Selection Workflow

PPE_Selection Figure 1: PPE Selection Workflow for this compound Handling A Assess potential for skin and eye contact C Select safety glasses or goggles A->C Eye Contact Risk D Select nitrile gloves and lab coat A->D Skin Contact Risk B Assess potential for inhalation of dust E Select respiratory protection (if ventilation is inadequate) B->E Inhalation Risk

Caption: PPE selection is based on a risk assessment of potential exposure routes.

Section 5: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If feeling unwell, seek medical advice.
Skin Contact Wash skin with plenty of water. Take off contaminated clothing and wash before reuse.[6]
Eye Contact Rinse eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Call a poison center or a doctor if you feel unwell. Rinse mouth with water.[6]

Section 6: Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust.[6]

  • Environmental Precautions: Avoid release to the environment. Do not allow material to enter sewers and drainage systems.[6]

  • Methods for Cleaning Up: Sweep up and shovel.[6] Dispose of the material in a suitable waste container.[6]

Spill Response Workflow

Spill_Response Figure 2: this compound Spill Response Workflow Start Spill Occurs A Evacuate immediate area Start->A B Don appropriate PPE A->B C Contain the spill B->C D Sweep up solid material C->D E Place in a sealed container for disposal D->E F Clean the spill area E->F End Decontaminate and restock supplies F->End

Caption: A systematic approach to safely managing a this compound spill.

Section 7: Experimental Protocol - Preparation of a MOPS-based Buffer

This section provides a detailed methodology for the preparation of a standard MOPS buffer, a common application for this compound in the laboratory.

Objective: To prepare a 10X MOPS running buffer for electrophoresis.

Materials:

  • MOPS (or this compound)

  • Sodium Acetate

  • EDTA (disodium salt, dihydrate)

  • Nuclease-free water

  • pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm filter sterilization unit

Procedure:

  • Weighing Components:

    • For 1 liter of 10X MOPS buffer, weigh out the following:

      • 41.8 g of MOPS (or this compound)

      • 8.23 g of Sodium Acetate

      • 3.72 g of EDTA

  • Dissolving:

    • Add the weighed components to 800 mL of nuclease-free water in a beaker.

    • Place the beaker on a stir plate with a stir bar and stir until all components are completely dissolved.

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Adjust the pH of the solution to 7.0 using a concentrated solution of sodium hydroxide (NaOH). Add the NaOH dropwise while continuously monitoring the pH.

  • Final Volume Adjustment:

    • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

    • Add nuclease-free water to bring the final volume to 1 liter.

  • Sterilization:

    • Filter-sterilize the buffer using a 0.22 µm filter sterilization unit.

  • Storage:

    • Store the 10X MOPS buffer at room temperature, protected from light.

Buffer Preparation Workflow

Buffer_Preparation Figure 3: 10X MOPS Buffer Preparation Workflow A Weigh MOPS, Sodium Acetate, and EDTA B Dissolve in 800 mL of nuclease-free water A->B C Adjust pH to 7.0 with NaOH B->C D Bring volume to 1 L with nuclease-free water C->D E Filter sterilize (0.22 µm filter) D->E F Store at room temperature, protected from light E->F

Caption: Step-by-step process for preparing a 10X MOPS running buffer.

This guide serves as a foundational resource for the safe handling and use of this compound in the laboratory. Researchers, scientists, and drug development professionals are encouraged to supplement this information with their institution's specific safety protocols and to always exercise caution when working with any chemical substance.

References

Principle of Using Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Isotope Dilution Mass Spectrometry

In quantitative analysis by mass spectrometry (MS), particularly for complex biological matrices, achieving high accuracy and precision is essential.[1] Deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, have become the "gold standard" for quantitative bioanalysis.[2][3] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[2]

A deuterated internal standard (IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[4][5] This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a higher molecular mass, allowing it to be distinguished by the mass spectrometer.[6][7]

The core of the technique involves adding a known amount of the deuterated standard to a sample at the earliest stage of the analytical workflow.[2][4] Because the deuterated standard and the analyte behave in a nearly identical manner during sample preparation, chromatography, and ionization, any variability or loss will affect both compounds equally.[2][8] These variations can include sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][9][10] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a significant improvement in the accuracy and precision of the final measurement.[11][12]

cluster_0 Sample Preparation & Analysis Workflow cluster_1 Sources of Analytical Variability cluster_2 Correction Principle Sample Sample Containing Analyte (A) Spike Spike with known amount of Deuterated Standard (IS) Sample->Spike Extraction Sample Extraction (e.g., SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC Loss Analyte/IS Loss Extraction->Loss MS MS Detection LC->MS InjVar Injection Volume Variation LC->InjVar Data Data Processing MS->Data IonSupp Ion Suppression/ Enhancement MS->IonSupp Result Accurate & Precise Quantification Data->Result Ratio Ratio (Peak Area A / Peak Area IS) remains constant Loss->Ratio affects A and IS equally IonSupp->Ratio affects A and IS equally InjVar->Ratio affects A and IS equally Ratio->Data normalizes response

Figure 1: Principle of variability correction using a deuterated internal standard.

Key Selection and Implementation Criteria

The successful implementation of deuterated internal standards requires careful consideration of several factors to ensure the integrity of the quantitative data.[1]

  • Degree and Position of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to provide a clear mass shift from the analyte's natural isotopic distribution and avoid isotopic crosstalk.[1] The deuterium atoms must be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent during sample preparation or analysis.[1][13] Labeling should target stable positions like aliphatic or aromatic carbons, avoiding exchangeable sites such as hydrogens on -OH, -NH, or -SH groups.[9][13]

  • Isotopic and Chemical Purity : The standard must have high chemical purity (>99% is recommended) to prevent interference from other compounds.[12] High isotopic purity (enrichment of ≥98% is recommended) is critical to minimize the contribution of the unlabeled analyte within the standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[7][12]

  • Co-elution : Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time.[1] However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur where the deuterated compound elutes slightly earlier than the unlabeled analyte.[1][14] While often minor, this can be problematic if the shift occurs in a region of variable ion suppression.[7][15]

cluster_criteria Selection Criteria for Deuterated Standard cluster_purity cluster_labeling cluster_properties Purity Purity ChemPurity High Chemical Purity (>99%) Purity->ChemPurity IsoPurity High Isotopic Purity (≥98%) Purity->IsoPurity NoUnlabeled Minimal Unlabeled Analyte Purity->NoUnlabeled Labeling Labeling Strategy Degree Sufficient Mass Shift (≥3 Da) Labeling->Degree Position Stable, Non-Exchangeable Position Labeling->Position Fragment Label on Quantified Fragment Labeling->Fragment Properties Physicochemical Properties Coelution Co-elution with Analyte Properties->Coelution Behavior Identical Extraction & Ionization Behavior Properties->Behavior

Figure 2: Logical diagram of key selection criteria for a deuterated internal standard.

Data Presentation: Quantitative Impact on Assay Performance

The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative assays compared to using a structural analog or no internal standard. This is particularly evident in the analysis of analytes in complex matrices, such as immunosuppressant drugs in whole blood.[16]

Table 1: Comparison of Assay Precision for an Immunosuppressant Drug This table summarizes the intra-assay precision for the quantification of Tacrolimus in whole blood using either a deuterated internal standard (Tacrolimus-d3) or a structural analog (Ascomycin).

Quality Control LevelTarget Conc. (ng/mL)Precision (%CV) with Deuterated ISPrecision (%CV) with Structural Analog IS
Low QC5.04.2%11.5%
Medium QC15.03.1%9.8%
High QC30.02.8%8.5%
Data are representative and compiled based on principles described in cited literature.[1][16]

Table 2: Key Purity and Specification Parameters for Deuterated Standards This table outlines the generally accepted quality parameters for a reliable deuterated internal standard for use in regulated bioanalysis.

ParameterSpecificationRationale
Chemical Purity >99.0%Ensures no interfering signals from impurities.[12]
Isotopic Purity/Enrichment ≥98%Minimizes the contribution of unlabeled analyte from the IS solution.[12]
Unlabeled Analyte Presence <0.5%Prevents inaccurate quantification, especially at the lower limit of quantification (LLOQ).[17]
Mass Shift ≥3 DaAvoids spectral overlap from the natural isotopic abundance of the analyte.[6][13]

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of an Analyte in Plasma using LC-MS/MS

This protocol provides a general methodology for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., DMSO, Methanol).[18]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in the same solvent.[18]

  • Calibration and QC Working Solutions: Serially dilute the analyte stock solution to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.[18]

  • Internal Standard Spiking Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL) in acetonitrile. This concentration should provide a consistent and stable response in the mass spectrometer.[11]

2. Sample Preparation (Protein Precipitation)

  • Label all sample tubes (blanks, calibration standards, QCs, unknown samples).

  • Pipette 100 µL of plasma into each labeled tube. For calibration and QC samples, use blank plasma spiked with the appropriate analyte working solution.

  • Add 300 µL of the internal standard spiking solution (in acetonitrile) to every tube to precipitate proteins.[2]

  • Vortex mix all tubes for 1 minute.[2]

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[2]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile).[2]

3. LC-MS/MS Analysis

  • Chromatography: Inject the reconstituted samples onto a suitable LC column (e.g., C18). Use a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4] Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.

4. Data Analysis

  • Integrate the peak areas for the analyte and the deuterated internal standard for all samples.[3]

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.[11]

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.[4]

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[4]

cluster_sample_prep cluster_data_analysis prep_solutions 1. Prepare Stock & Working Solutions (Analyte & IS) pipette_plasma Pipette Plasma prep_solutions->pipette_plasma sample_prep 2. Sample Preparation (Protein Precipitation) lcms_analysis 3. LC-MS/MS Analysis (MRM Mode) integrate_peaks Integrate Peak Areas (Analyte & IS) lcms_analysis->integrate_peaks data_analysis 4. Data Analysis quant_result Final Analyte Concentration add_is Add IS in Acetonitrile (Precipitates Protein) pipette_plasma->add_is vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant dry_reconstitute Evaporate & Reconstitute transfer_supernatant->dry_reconstitute dry_reconstitute->lcms_analysis calc_ratio Calculate Peak Area Ratio integrate_peaks->calc_ratio build_curve Construct Calibration Curve calc_ratio->build_curve interpolate Interpolate Unknowns build_curve->interpolate interpolate->quant_result

Figure 3: Experimental workflow for quantitative bioanalysis using a deuterated IS.
Protocol 2: Assessment of Isotopic Purity of a Deuterated Standard

This protocol describes how to determine the isotopic purity and the contribution of the unlabeled analyte in a deuterated standard solution.[7][12]

  • Prepare High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method (e.g., 1 µg/mL).[12]

  • Acquire High-Resolution Mass Spectra: Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or perform an LC-MS analysis. Acquire full-scan mass spectra to clearly resolve the isotopic peaks of the standard.[7]

  • Data Analysis:

    • Identify the peak corresponding to the fully deuterated standard (M+n) and the peak corresponding to the unlabeled analyte (M+0).

    • Measure the intensity (peak area or height) of both peaks.

    • Calculate the isotopic purity as: Purity (%) = [Intensity(M+n) / (Intensity(M+n) + Intensity(M+0))] * 100.

    • The contribution of the unlabeled analyte is calculated as: Contribution (%) = [Intensity(M+0) / Intensity(M+n)] * 100.

Protocol 3: Evaluation of Matrix Effects

This protocol outlines a standard post-extraction spike procedure to assess whether the deuterated standard adequately compensates for ion suppression or enhancement caused by the sample matrix.[7]

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and deuterated standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., medium QC level).

    • Set 2 (Post-Extraction Spike): Extract six different lots of blank matrix (e.g., plasma) using the established sample preparation protocol. Add the analyte and internal standard to the final, clean extract.

    • Set 3 (Pre-Extraction Spike): Not required for this specific assessment but used to evaluate recovery.

  • Analyze Samples: Inject all samples from Set 1 and Set 2 into the LC-MS/MS system and acquire data.

  • Data Analysis:

    • Calculate the average peak area for the analyte and the IS from Set 1 (Neat).

    • Calculate the peak area for the analyte and IS for each of the six lots in Set 2 (Post-Spike).

    • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot: MF = Peak Area (Post-Spike) / Average Peak Area (Neat). An MF < 1 indicates suppression; an MF > 1 indicates enhancement.

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF (Analyte) / MF (IS).

    • The coefficient of variation (%CV) of the IS-Normalized MF across the six lots should ideally be ≤15%. This indicates that the deuterated standard effectively tracks and corrects for matrix effects.

Application in Drug Development: The Kinetic Isotope Effect

Beyond their role as internal standards, deuterated compounds are valuable in drug development. Replacing a hydrogen atom with deuterium at a site of metabolic vulnerability can slow down the rate of enzymatic metabolism.[5] This is known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes (e.g., Cytochrome P450).[5]

This strategy, known as "precision deuteration," can be used to:

  • Decrease the rate of metabolism: This can extend a drug's half-life, potentially allowing for less frequent dosing and improved patient compliance.[5][19]

  • Reduce toxic metabolites: By slowing a specific metabolic pathway, deuteration can reduce the formation of harmful byproducts.[5]

  • Improve pharmacokinetic profiles: Overall drug exposure can be increased, and inter-patient variability in metabolism can be reduced.[19][20]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies this principle. By deuterating specific methoxy groups of tetrabenazine, its rapid metabolism is slowed, leading to a more stable pharmacokinetic profile and reduced dosing frequency.[19]

cluster_pathway Drug Metabolism Pathway cluster_outcome Pharmacokinetic Outcome Drug_H Parent Drug (with C-H bond) Enzyme Metabolic Enzyme (e.g., CYP450) Drug_H->Enzyme C-H bond cleavage Drug_D Deuterated Drug (with C-D bond) Drug_D->Enzyme C-D bond cleavage (Higher activation energy) Metabolite_H Metabolite (Fast Formation) Enzyme->Metabolite_H k_H (fast) Metabolite_D Metabolite (Slow Formation) Enzyme->Metabolite_D k_D (slow) PK_H Rapid Clearance Shorter Half-Life Metabolite_H->PK_H PK_D Slower Clearance Longer Half-Life Improved Exposure Metabolite_D->PK_D

References

Methodological & Application

Application Notes and Protocols for MOPS-d15 Buffer Preparation in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, and interactions of biomolecules in solution. The quality of NMR spectra is highly dependent on the careful preparation of the sample, including the choice of buffer. For ¹H NMR studies of biomolecules, the solvent and buffer components can produce large signals that obscure the signals from the analyte of interest. To circumvent this issue, deuterated solvents and buffers are employed.

This document provides a detailed guide to the preparation and use of 3-(N-morpholino)propanesulfonic acid, deuterated on the morpholino ring and propane chain (MOPS-d15), as a buffer for NMR spectroscopy. The use of this compound significantly reduces the intensity of buffer-derived proton signals in the ¹H NMR spectrum, thereby improving the quality of the data, especially for dilute samples.[1]

Key Properties of MOPS Buffer

MOPS is a zwitterionic buffer that is widely used in biological and biochemical research due to its favorable properties. Its effectiveness in NMR studies is attributed to its chemical stability and suitable pKa.

Table 1: Physicochemical Properties of MOPS Buffer

PropertyValueReference
pKa in H₂O (25 °C)7.20[2]
Effective Buffering pD Range~6.9 - 8.3Calculated
Temperature Dependence of pKa-0.013 units/°C[2]
Molecular Weight (MOPS)209.26 g/mol
Molecular Weight (this compound)Varies by supplier

Quantitative Data for NMR Sample Preparation

The optimal concentration of the buffer and other components in an NMR sample is crucial for obtaining high-quality spectra while maintaining the stability and solubility of the biomolecule.

Table 2: Recommended Concentrations for Protein NMR Samples

ComponentRecommended ConcentrationNotes
Protein0.1 - 1.0 mMHigher concentrations are generally preferred for better signal-to-noise.[3][4]
This compound Buffer20 - 50 mMProvides adequate buffering capacity without excessive ionic strength.[5][6][7]
Salt (e.g., NaCl, KCl)0 - 150 mMSalt can improve protein solubility, but high concentrations can reduce NMR probe performance.[6]
D₂O5 - 10% (for ¹H₂O samples) or 99.9 - 100%5-10% D₂O is required for the field-frequency lock in aqueous samples.
Internal Standard (e.g., DSS, TSP)10 - 50 µMFor chemical shift referencing.[4]

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution

This protocol outlines the steps to prepare a 500 mL stock solution of 50 mM this compound buffer in D₂O.

Materials:

  • This compound powder (isotopic purity ≥ 98%)

  • Deuterium oxide (D₂O, 99.9%)

  • Deuterated sodium hydroxide (NaOD) solution (e.g., 1 M in D₂O)

  • Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D₂O)

  • Calibrated pH meter with a glass electrode

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Weighing the this compound: Accurately weigh the amount of this compound powder required to make a 500 mL solution of 50 mM. The exact mass will depend on the molecular weight specified by the supplier.

  • Dissolving in D₂O: In a clean beaker, dissolve the weighed this compound powder in approximately 400 mL of D₂O. Use a magnetic stir bar to facilitate dissolution.

  • pD Adjustment:

    • Place the calibrated pH electrode into the buffer solution.

    • The direct reading from the pH meter in a D₂O solution is referred to as the pH. To obtain the pD, the following correction is commonly applied: pD ≈ pH + 0.4.[3][8]

    • For a more precise adjustment, the relationship between the pKa in H₂O and D₂O can be considered. A study has proposed the formula: pKₐ(H₂O) = 0.929 * pKₐ(D₂O) + 0.42.[5][9] Based on the pKa of MOPS in H₂O (7.20), the estimated pKa in D₂O is approximately 7.6.

    • Slowly add small aliquots of NaOD or DCl to the solution while stirring to reach the desired pH*. For example, to achieve a final pD of 7.4, you would adjust the pH meter reading to approximately 7.0.

  • Final Volume Adjustment: Once the desired pD is reached, transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of D₂O and add it to the flask. Carefully add D₂O to the calibration mark.

  • Storage: Store the buffer solution at 4°C. Note that MOPS solutions can turn yellow over time, especially at room temperature, so it is advisable to prepare fresh solutions for optimal results.[10]

Preparation of a Protein NMR Sample with this compound Buffer

This protocol describes the final steps for preparing a protein sample for NMR analysis using the prepared this compound buffer.

Materials:

  • Concentrated protein stock solution

  • 50 mM this compound buffer stock solution (prepared as in 4.1)

  • D₂O (99.9%)

  • Internal standard stock solution (e.g., DSS or TSP)

  • NMR tubes

Procedure:

  • Buffer Exchange: If the protein is in a different buffer, exchange it into the this compound buffer using dialysis or a desalting column.

  • Concentration Adjustment: Concentrate the protein to the desired final concentration (typically 0.1 - 1.0 mM) using an appropriate method such as ultrafiltration.

  • Final Sample Preparation:

    • In a clean microcentrifuge tube, combine the concentrated protein solution, this compound buffer, and any other required additives (e.g., salt).

    • Add the internal standard to the final recommended concentration.

    • If the sample is in H₂O, add 5-10% D₂O for the lock signal. If the experiment requires a fully deuterated solvent, the buffer and all other components should be in 100% D₂O.

  • Transfer to NMR Tube: Carefully transfer the final sample solution into a clean, high-quality NMR tube to the appropriate height (typically 4-5 cm).[10][11]

  • Quality Control: It is recommended to run a quick 1D ¹H spectrum to check for sample quality and the absence of large, unwanted signals before proceeding with longer experiments.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for preparing a deuterated buffer for NMR spectroscopy.

Buffer_Preparation_Workflow cluster_0 Buffer Preparation Weigh_d_Buffer Weigh Deuterated Buffer Powder Dissolve_D2O Dissolve in D₂O Weigh_d_Buffer->Dissolve_D2O Adjust_pD Adjust pD using NaOD/DCl Dissolve_D2O->Adjust_pD Calibrate_pH Calibrate pH Meter (with H₂O standards) Calibrate_pH->Adjust_pD Final_Volume Adjust to Final Volume with D₂O Adjust_pD->Final_Volume Filter_Store Filter and Store at 4°C Final_Volume->Filter_Store

Caption: Workflow for Deuterated Buffer Preparation.

The next diagram outlines the logical steps for preparing the final NMR sample.

NMR_Sample_Preparation_Workflow cluster_1 NMR Sample Preparation Buffer_Exchange Buffer Exchange Protein into this compound Concentrate_Protein Concentrate Protein Buffer_Exchange->Concentrate_Protein Add_Components Add Buffer, Salt, D₂O, and Standard Concentrate_Protein->Add_Components Transfer_Tube Transfer to NMR Tube Add_Components->Transfer_Tube Acquire_Spectrum Acquire NMR Spectrum Transfer_Tube->Acquire_Spectrum

Caption: Final NMR Sample Preparation Workflow.

Disclaimer: These protocols provide a general guideline. Specific concentrations and conditions may need to be optimized for your particular biomolecule and experimental setup. Always follow good laboratory practices and consult relevant literature for your specific application.

References

Application Notes and Protocols for MOPS-d15 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MOPS-d15 in Quantitative Proteomics

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. A key challenge in achieving accurate and reproducible quantification is mitigating experimental variability introduced during sample preparation and analysis. The use of stable isotope-labeled internal standards is a well-established strategy to address this challenge.

This compound is the deuterium-labeled form of 3-(N-morpholino)propanesulfonic acid (MOPS), a widely used buffer in biological and biochemical research.[1][2][3] With a pKa of 7.2, MOPS is effective at maintaining a stable near-neutral pH, which is crucial for preserving protein integrity during sample processing.[3][4] this compound serves as an ideal internal standard in quantitative proteomics workflows.[1] When added to a sample at a known concentration, it co-elutes with the unlabeled analytes but is distinguished by its mass shift in the mass spectrometer. This allows for the normalization of signal intensities, correcting for variations in sample handling, injection volume, and instrument response, thereby enhancing the accuracy and precision of protein quantification.

This document provides a detailed protocol for the application of this compound as an internal standard in a typical quantitative proteomics experiment.

Principle of this compound as an Internal Standard

The use of this compound as an internal standard is based on the principles of stable isotope dilution mass spectrometry. The key characteristics of this compound that make it suitable for this purpose are:

  • Chemical Identity: It is chemically identical to the unlabeled MOPS buffer, ensuring similar behavior during sample preparation and chromatographic separation.

  • Mass Difference: The 15 deuterium atoms create a significant mass shift that is easily resolvable by a mass spectrometer from the unlabeled counterpart.

  • Inertness: MOPS is a well-characterized "Good's" buffer, known for its low reactivity and minimal interference with biological reactions.[3]

By spiking a known amount of this compound into each sample at an early stage of the workflow, any sample loss or variation during subsequent steps will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the this compound signal is then used for quantification, providing a more accurate measure of the relative abundance of proteins between samples.

Experimental Protocol: Quantitative Proteomics Workflow with this compound

This protocol outlines a general workflow for a bottom-up quantitative proteomics experiment using this compound as an internal standard.

Materials and Reagents
  • This compound (e.g., from MedchemExpress or CDN Isotopes)[1][5]

  • MOPS buffer

  • Lysis buffer (e.g., RIPA buffer, urea-based buffer) containing protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS system (e.g., Orbitrap or Q-TOF)

Sample Preparation
  • Cell Lysis and Protein Extraction:

    • Harvest cells or tissues and wash with ice-cold PBS.

    • Lyse the samples in a suitable lysis buffer.

    • Sonicate or homogenize the samples to ensure complete lysis.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound of known concentration.

    • Add a fixed amount of the this compound stock solution to each protein sample. The final concentration of this compound should be optimized for your specific experimental conditions and instrument sensitivity.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the protein samples with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide digest with formic acid.

    • Desalt the peptides using a C18 SPE cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis
  • Peptide Resuspension:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide sample into an LC system equipped with a reversed-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis
  • Database Searching:

    • Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

    • Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

  • Quantification and Normalization:

    • Extract the ion chromatograms for both the identified peptides and the this compound internal standard.

    • Calculate the peak area for each peptide and for this compound.

    • Normalize the peptide peak areas by dividing by the peak area of this compound in the same sample.

    • Calculate the relative protein abundance between samples based on the normalized peptide intensities.

Quantitative Data Presentation

The quantitative results should be summarized in a clear and structured table to facilitate comparison between different conditions or samples.

Protein IDGene NameProtein DescriptionSample 1 (Normalized Intensity)Sample 2 (Normalized Intensity)Fold Change (Sample 2 / Sample 1)p-value
P12345GENE1Example Protein 11.23E+082.46E+082.000.001
Q67890GENE2Example Protein 25.43E+072.71E+070.500.025
.....................

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis & Protein Extraction protein_quant Protein Quantification cell_lysis->protein_quant spike_is Spike with this compound protein_quant->spike_is reduce_alkylate Reduction & Alkylation spike_is->reduce_alkylate digest Tryptic Digestion reduce_alkylate->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis & Normalization lcms->data_analysis normalization_logic cluster_sample1 Sample 1 cluster_sample2 Sample 2 peptide1_s1 Peptide 1 Intensity norm_s1 Normalized Intensity 1 peptide1_s1->norm_s1 is_s1 This compound Intensity is_s1->norm_s1 peptide1_s2 Peptide 1 Intensity norm_s2 Normalized Intensity 2 peptide1_s2->norm_s2 is_s2 This compound Intensity is_s2->norm_s2 quant Relative Quantification norm_s1->quant norm_s2->quant

References

Application Notes and Protocols for Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on MOPS-d15: Extensive review of scientific literature indicates that this compound (deuterated 3-(N-morpholino)propanesulfonic acid) is not utilized as a derivatization agent for metabolite analysis by GC-MS. MOPS is a commonly used biological buffer, and its presence in samples can potentially interfere with derivatization reactions and mass spectrometry analysis.[1][2][3][4] The standard and validated approach for preparing polar metabolites for GC-MS analysis involves a two-step derivatization process: methoximation followed by silylation.

This document provides detailed application notes and protocols for this established methodology, along with the application of deuterated compounds as internal standards for accurate quantification.

Introduction: Derivatization in GC-MS Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the profiling of small molecule metabolites.[5] However, many biologically relevant metabolites, such as amino acids, organic acids, and sugars, are non-volatile and cannot be directly analyzed by GC-MS. Chemical derivatization is a crucial sample preparation step that converts these polar metabolites into more volatile and thermally stable compounds.[6][7][8]

The most common derivatization strategy is a two-step process:

  • Methoximation: This step protects carbonyl groups (aldehydes and ketones) from forming multiple derivatives during silylation.[6][9]

  • Silylation: This step replaces active hydrogens on polar functional groups (-OH, -NH2, -COOH, -SH) with a trimethylsilyl (TMS) group, significantly increasing the volatility of the metabolites.[6][9]

For accurate quantification, stable isotope-labeled internal standards, such as deuterated compounds, are often employed.[10][11][12] These standards are chemically identical to the analytes of interest but have a different mass, allowing for correction of variability during sample preparation and analysis.[10][12]

Application: Quantitative Analysis of Metabolites Using a Deuterated Internal Standard

This section outlines the use of a deuterated internal standard for the accurate quantification of a target metabolite in a complex biological sample.

Principle:

A known amount of a deuterated version of the target analyte (e.g., Glucose-d7) is added to the sample at the beginning of the extraction process. The deuterated standard experiences the same sample processing and analytical variations as the endogenous, non-labeled analyte. By comparing the peak area of the analyte to the peak area of the deuterated internal standard in the mass spectrometer, a precise and accurate quantification can be achieved, as the ratio of the two will remain constant despite variations in sample recovery or injection volume.

Workflow for Metabolite Quantification using a Deuterated Internal Standard:

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standard (IS-d) Sample->Spike Extraction Metabolite Extraction Spike->Extraction Derivatization Derivatization (Methoximation & Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Chromatogram Generation GCMS->Chromatogram Peak_Integration Peak Integration (Analyte & IS-d) Chromatogram->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS-d) Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Quantitative Result Quantification->Result Final Concentration

Caption: Workflow for quantitative metabolite analysis using a deuterated internal standard.

Experimental Protocols

Protocol for Metabolite Extraction from Plasma
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a deuterated internal standard mix (e.g., containing deuterated amino acids, organic acids at a known concentration).

  • Protein Precipitation and Metabolite Extraction: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.

  • Centrifugation: Incubate at -20°C for 20 minutes to precipitate proteins, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac). The dried extract is now ready for derivatization.

Protocol for Two-Step Derivatization (Methoximation and Silylation)

This protocol is adapted from standard metabolomics procedures.[5][13]

Reagents:

  • Methoximation Reagent: 20 mg/mL Methoxyamine hydrochloride in pyridine.

  • Silylation Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

Procedure:

  • Methoximation:

    • Add 50 µL of the methoximation reagent to the dried metabolite extract.

    • Vortex thoroughly to ensure the pellet is dissolved.

    • Incubate at 30°C for 90 minutes with shaking.[5]

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the methoximated sample.

    • Vortex thoroughly.

    • Incubate at 37°C for 30 minutes with shaking.[5][13]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.

General Workflow of GC-MS Based Metabolomics:

start Sample Collection & Quenching extraction Metabolite Extraction start->extraction derivatization Two-Step Derivatization (Methoximation & Silylation) extraction->derivatization gc_separation GC Separation derivatization->gc_separation ionization Electron Ionization (EI) gc_separation->ionization ms_detection Mass Detection ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Peak Picking, Alignment) data_acquisition->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis identification Metabolite Identification stat_analysis->identification pathway_analysis Pathway Analysis identification->pathway_analysis

Caption: Overview of a typical GC-MS based metabolomics workflow.

Data Presentation

The following tables present hypothetical quantitative data from a targeted GC-MS analysis of key metabolites in plasma samples from a control and a treated group. Quantification was performed using deuterated internal standards.

Table 1: Concentration of Key Amino Acids
MetaboliteControl Group (µM) (Mean ± SD)Treated Group (µM) (Mean ± SD)Fold Changep-value
Alanine350.5 ± 45.2420.1 ± 50.81.200.045
Glycine280.9 ± 30.1275.4 ± 33.60.980.780
Leucine130.2 ± 15.8180.5 ± 20.11.390.008
Proline210.6 ± 25.4290.7 ± 31.91.380.005
Serine115.3 ± 12.9105.8 ± 11.50.920.210
Table 2: Concentration of Key Organic Acids
MetaboliteControl Group (µM) (Mean ± SD)Treated Group (µM) (Mean ± SD)Fold Changep-value
Lactic Acid950.8 ± 110.21250.3 ± 130.51.310.012
Pyruvic Acid80.4 ± 9.8110.1 ± 12.31.370.006
Citric Acid150.2 ± 18.595.7 ± 10.90.64< 0.001
Succinic Acid25.6 ± 3.118.9 ± 2.50.740.021

GC-MS Parameters (Example)

  • GC System: Agilent 7890B GC

  • MS System: Agilent 5977B MSD

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp to 325°C at 10°C/min

    • Hold at 325°C for 10 min

  • Carrier Gas: Helium, constant flow at 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: 50-600 m/z

References

Application Notes and Protocols: A Step-by-Step Guide to Using MOPS in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Fluctuations in pH can adversely affect cell growth, metabolism, morphology, and the integrity of signaling pathways.[1] 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic biological buffer, one of the "Good's" buffers, widely utilized in cell culture applications to stabilize the pH of the medium.[2] With a pKa of 7.2 at 25°C, MOPS provides excellent buffering capacity within the physiological pH range of 6.5 to 7.9, making it an ideal supplement for a variety of cell culture media.[3]

This document provides a comprehensive guide for the preparation and application of MOPS-containing cell culture media, including detailed experimental protocols and data on its performance. Additionally, it addresses the hypothetical use of a deuterated form, MOPS-d15, and the necessary considerations for its application.

Properties of MOPS Buffer

A thorough understanding of the physicochemical properties of MOPS is essential for its effective use in cell culture.

PropertyValueReference(s)
Full Chemical Name 3-(N-morpholino)propanesulfonic acid[2]
CAS Number 1132-61-2[3]
Molecular Weight 209.26 g/mol [3]
pKa (25°C) 7.2[3]
Useful pH Range 6.5 - 7.9[3]
Recommended Working Concentration 10-20 mM for mammalian cells[3]
Sterilization Method Filtration (0.22 µm filter)[2]

Experimental Protocols

Preparation of 1 M MOPS Stock Solution

Materials:

  • MOPS (free acid, cell culture grade)

  • Nuclease-free water

  • 10 N Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm filter

  • Sterile storage bottles

Procedure:

  • Weigh out 209.26 g of MOPS powder.

  • In a sterile beaker, dissolve the MOPS powder in 800 mL of nuclease-free water.

  • Slowly add 10 N NaOH to adjust the pH to 7.2-7.4 while stirring continuously. Monitor the pH using a calibrated pH meter.

  • Once the desired pH is reached, add nuclease-free water to bring the final volume to 1 L.

  • Sterilize the 1 M MOPS stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C, protected from light.

Preparation of MOPS-Supplemented Cell Culture Medium

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Sterile 1 M MOPS stock solution

  • Sterile storage bottles

Procedure:

  • In a sterile biological safety cabinet, add the desired volume of basal medium to a sterile container.

  • Supplement the basal medium with FBS to the desired final concentration (e.g., 10%).

  • Add Penicillin-Streptomycin solution to a final concentration of 1x.

  • Add the sterile 1 M MOPS stock solution to achieve the desired final concentration (typically 10-20 mM). For example, to prepare 500 mL of medium with 20 mM MOPS, add 10 mL of the 1 M MOPS stock solution.

  • Gently mix the complete medium and store at 2-8°C.

G cluster_0 MOPS Stock Solution Preparation cluster_1 Media Preparation weigh Weigh MOPS Powder dissolve Dissolve in Water weigh->dissolve ph_adjust Adjust pH with NaOH dissolve->ph_adjust qs Adjust to Final Volume ph_adjust->qs filter Sterile Filter (0.22 µm) qs->filter store_stock Store at 2-8°C filter->store_stock basal Basal Medium fbs Add FBS basal->fbs ps Add Pen-Strep fbs->ps mops_add Add MOPS Stock ps->mops_add mix Mix Gently mops_add->mix store_media Store at 2-8°C mix->store_media G start Cells in 100% MOPS-H Medium p1 Passage 1 75% MOPS-H : 25% this compound start->p1 p2 Passage 2 50% MOPS-H : 50% this compound p1->p2 p3 Passage 3 25% MOPS-H : 75% this compound p2->p3 p4 Passage 4 100% this compound p3->p4 end Fully Adapted Cells p4->end G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk adaptor Adaptor Proteins rtk->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response mops MOPS Buffer (Maintains Stable pH) ph_effect_receptor Optimal Receptor Conformation mops->ph_effect_receptor ph_effect_enzyme Optimal Enzyme Activity mops->ph_effect_enzyme ph_effect_receptor->rtk ph_effect_enzyme->raf ph_effect_enzyme->mek ph_effect_enzyme->erk

References

MOPS-d15 for Protein Structure Analysis with NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The quality of NMR spectra is highly dependent on the careful preparation of the protein sample and the choice of buffer conditions. One critical aspect is the minimization of interfering signals from the buffer components themselves. MOPS-d15, a deuterated version of 3-(N-morpholino)propanesulfonic acid, serves as an excellent buffering agent for protein NMR studies, particularly for ¹H-observe experiments. By replacing all 15 non-exchangeable protons with deuterium, this compound significantly reduces the background signal in ¹H NMR spectra, leading to cleaner and more easily interpretable data. This application note provides detailed protocols and quantitative insights into the use of this compound for protein structure analysis by NMR.

Application: Enhancing Spectral Quality and Protein Stability

The primary application of this compound in protein NMR is to improve the quality of spectral data by reducing the interference from buffer protons. This is especially crucial for:

  • Studies of large proteins (>20 kDa): For larger biomolecules, signals are often weak and spectra can be crowded. Reducing the background noise from the buffer is essential for accurate resonance assignment and structural analysis.[1][2]

  • Fragment-based drug discovery: When screening for weakly binding small molecule fragments, the signals of interest are often subtle. A clean background spectrum, free from buffer signals, is critical for the reliable detection of binding events.

  • Quantitative NMR studies: For accurate quantification of protein concentrations, binding affinities, or dynamics, minimizing overlapping signals from buffer components is imperative.

Beyond spectral clarity, the choice of buffer can also influence the stability of the protein sample, which is crucial for the often lengthy NMR experiments. While deuteration of the buffer itself is not expected to significantly alter the bulk solvent properties, the overall buffer composition, including pH and ionic strength, must be optimized for maximal protein stability. Studies have shown that deuteration of the protein itself can lead to measurable changes in thermal stability, highlighting the sensitivity of proteins to their isotopic environment.[3]

Data Presentation: Expected Quantitative Effects of Deuteration

Table 1: Expected Impact of this compound on NMR Spectral Quality

ParameterProtonated MOPSThis compound (Expected)Rationale
¹H Linewidth Broader protein signals due to potential overlap and subtraction artifacts from intense buffer peaks.Narrower and better-resolved protein signals.Reduction of ¹H-¹H dipolar coupling and elimination of broad underlying buffer resonances.[1]
Signal-to-Noise (S/N) Ratio Lower for protein signals, especially those near buffer resonances.Significantly improved for protein signals.Reduced background noise and improved baseline flatness.[1]
Spectral Artifacts Potential for subtraction artifacts and baseline distortions.Minimized subtraction artifacts and a flatter baseline.The near-absence of buffer proton signals simplifies data processing.

Table 2: Influence of Deuteration on Protein Stability (Illustrative Example)

This table presents data from a study on the thermal stability of the villin headpiece subdomain (HP36) with and without deuteration of its non-exchangeable protons. This illustrates the potential, albeit generally small, impact of isotopic composition on protein stability.[3]

Protein SampleMelting Temperature (Tm) in aqueous buffer (°C)Change in Tm (°C)
Protonated HP3671.0 ± 0.05-
Perdeuterated HP3668.7 ± 0.06-2.3

Note: This data pertains to the deuteration of the protein, not the buffer. However, it demonstrates that isotopic changes can influence protein stability.

Experimental Protocols

Protocol 1: Preparation of this compound Buffer Stock Solution

This protocol outlines the steps for preparing a 1 M stock solution of this compound buffer.

Materials:

  • This compound powder

  • High-purity H₂O

  • D₂O (99.9%)

  • DCl and NaOD solutions (for pH adjustment)

  • pH meter with a glass electrode calibrated for D₂O (or apply a correction factor)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Dissolve this compound: In a clean beaker, dissolve the appropriate amount of this compound powder in a mixture of 90% H₂O and 10% D₂O to achieve a final concentration of 1 M. The D₂O is added to provide a lock signal for the NMR spectrometer.

  • pH Adjustment: Adjust the pD of the solution to the desired value (typically in the range of 6.5-7.5 for MOPS) using a calibrated pH meter. Use DCl to lower the pD and NaOD to raise it.

    • Note on pD: The pH reading in D₂O (pD) is typically corrected by adding 0.4 to the meter reading (pD = pHread + 0.4).

  • Final Volume Adjustment: Once the desired pD is reached, transfer the solution to a volumetric flask and add the 90% H₂O / 10% D₂O mixture to the final volume.

  • Sterilization: Filter the buffer stock solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the this compound buffer stock solution at 4°C.

Protocol 2: Preparation of the Final Protein NMR Sample

This protocol describes the final steps for preparing a protein sample for NMR analysis using the this compound buffer.

Materials:

  • Purified protein stock solution

  • 1 M this compound stock buffer

  • Other required buffer components (e.g., NaCl, DTT-d10, EDTA)

  • 90% H₂O / 10% D₂O solvent mixture

  • NMR tubes (high-precision)

  • Centrifugal filter device (for buffer exchange and concentration)

Procedure:

  • Buffer Exchange: Exchange the buffer of the purified protein solution into the final NMR buffer containing this compound. This is typically done using a centrifugal filter device with a molecular weight cutoff appropriate for the protein.

    • The final NMR buffer should contain the desired concentrations of this compound (e.g., 20-50 mM), salt (e.g., 50-150 mM NaCl), and any other necessary additives like reducing agents (e.g., 1-5 mM DTT-d10) or chelators (e.g., 1 mM EDTA).

  • Protein Concentration: Concentrate the protein to the desired final concentration for NMR, typically in the range of 0.1 to 1.0 mM.[2]

  • Final Sample Preparation:

    • Transfer the final concentrated protein solution to a clean, high-precision NMR tube.

    • Ensure the sample volume is appropriate for the NMR spectrometer's probe (typically 500-600 µL for a standard 5 mm tube).

    • If required, add an internal standard for chemical shift referencing (e.g., DSS or TSP).

  • Quality Control: Before starting long NMR experiments, it is advisable to run a quick 1D ¹H and 2D ¹H-¹⁵N HSQC spectrum to check for sample integrity, proper folding, and the absence of significant aggregation.

Mandatory Visualization

Experimental_Workflow cluster_prep Buffer and Sample Preparation cluster_nmr NMR Spectroscopy and Analysis A Prepare 1M this compound Stock Solution B Prepare Final NMR Buffer (with this compound, salt, etc.) A->B C Buffer Exchange Protein into Final NMR Buffer B->C D Concentrate Protein (0.1 - 1.0 mM) C->D E Transfer to NMR Tube D->E F Acquire 1D ¹H and 2D ¹H-¹⁵N HSQC Spectra E->F G Assess Spectral Quality and Protein Integrity F->G H Proceed with Multidimensional NMR for Structure Determination G->H Good Quality I Structure Calculation and Analysis H->I

Caption: Experimental workflow for protein NMR using this compound buffer.

Logical_Relationship cluster_problem The Challenge in ¹H NMR cluster_solution The Solution cluster_outcome The Outcome Problem Protonated Buffer (e.g., MOPS) Solution Use Deuterated Buffer (this compound) Problem->Solution is replaced by Outcome1 Reduced Buffer Signal Interference Solution->Outcome1 leads to Outcome2 Improved Spectral Quality (Higher S/N, Better Resolution) Outcome1->Outcome2 results in Outcome3 More Accurate and Reliable Structural and Dynamic Data Outcome2->Outcome3 enables

Caption: Rationale for using this compound in protein NMR.

References

Application Note: Quantification of Small Molecules Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of small molecules in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. While this protocol describes a general methodology, it uses a hypothetical small molecule, "Analyte X," and its corresponding deuterated internal standard, MOPS-d15, to illustrate the principles and procedures. The use of a deuterated internal standard is crucial for correcting analytical variability, including matrix effects, thereby ensuring high accuracy and precision in quantitative bioanalysis.[1][2][3] This methodology is broadly applicable to researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolomics, and clinical diagnostics.

Introduction

The accurate quantification of small molecules, such as drugs, metabolites, and biomarkers, in biological fluids is fundamental to various stages of drug discovery and development, as well as in clinical research.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range.[4]

A significant challenge in LC-MS/MS-based quantification is the potential for variability introduced during sample preparation and analysis.[5] Matrix effects, where co-eluting endogenous components of the sample either suppress or enhance the ionization of the analyte, are a primary source of inaccuracy.[1] To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[2][3][6]

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] Deuterated standards are commonly employed for this purpose.[2][3][5][6] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[3] By adding a known concentration of the SIL-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric approach effectively normalizes for variations, leading to more accurate and precise measurements.[3]

This application note provides a comprehensive protocol for the quantification of a hypothetical small molecule, "Analyte X," using this compound as an internal standard. The detailed procedures for sample preparation, LC-MS/MS analysis, and data processing are outlined to guide researchers in developing and validating their own quantitative assays.

Experimental Workflow

The overall experimental workflow for the quantification of a small molecule using a deuterated internal standard is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip lc_injection Inject into LC-MS/MS System centrifuge Centrifugation protein_precip->centrifuge chromatography Chromatographic Separation (C18 Column) supernatant Collect Supernatant centrifuge->supernatant ionization Electrospray Ionization (ESI) dry_down Evaporation to Dryness supernatant->dry_down ms_detection Tandem Mass Spectrometry (MRM Mode) reconstitute Reconstitution in Mobile Phase dry_down->reconstitute peak_integration Peak Integration for Analyte X and this compound reconstitute->lc_injection lc_injection->chromatography chromatography->ionization ionization->ms_detection ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte X / this compound) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte X in Samples calibration_curve->quantification

Caption: General workflow for small molecule quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte X: (Hypothetical small molecule)

  • This compound: (Hypothetical deuterated internal standard)

  • Acetonitrile (ACN): LC-MS grade

  • Methanol (MeOH): LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • Water: Ultrapure, 18.2 MΩ·cm

  • Biological Matrix: Human plasma (or other relevant matrix)

  • Microcentrifuge tubes: 1.5 mL

  • Syringe filters: 0.22 µm PVDF

Preparation of Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of MeOH.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of MeOH.

  • Analyte X Working Solutions for Calibration Curve: Prepare a series of dilutions from the Analyte X stock solution using 50:50 ACN:Water to create working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation
  • Thawing: Thaw biological samples (plasma), calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: Aliquot 100 µL of each sample, standard, and QC into separate 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound working solution to each tube (except for double blanks). This results in a final IS concentration of 20 ng/mL in the initial sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

  • Vortex and Filter: Vortex the reconstituted samples for 30 seconds and filter through a 0.22 µm syringe filter into LC vials.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte X350.2185.1503025
This compound365.3195.1503025

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the MRM transitions of Analyte X and this compound using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio of Analyte X to this compound for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Quantification: Determine the concentration of Analyte X in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables present hypothetical data for a typical calibration curve and the analysis of quality control samples.

Table 3: Calibration Curve Data for Analyte X

Standard Concentration (ng/mL)Analyte X Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte X / this compound)
12,540510,2000.0050
512,800515,5000.0248
1025,100508,9000.0493
50126,500512,3000.2469
100255,000511,0000.4990
250630,000509,8001.2358
5001,270,000513,1002.4751
10002,535,000510,5004.9657

Calibration Curve Fit:

  • Regression: Linear

  • Weighting: 1/x²

  • Equation: y = 0.0049x + 0.0001

  • R²: 0.9995

Table 4: Quality Control Sample Analysis

QC LevelNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
LQC32.9197.04.2
MQC8082.4103.03.5
HQC800789.698.72.8

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate quantification using an internal standard.

logical_relationship cluster_measurement Measurement cluster_correction Correction for Variability cluster_quantification Quantification analyte_response Analyte X Response ratio Peak Area Ratio (Analyte X / this compound) analyte_response->ratio is_response This compound Response is_response->ratio variability Analytical Variability (Matrix Effects, Sample Loss, Instrument Drift) variability->analyte_response variability->is_response calibration Calibration Curve ratio->calibration concentration Accurate Concentration of Analyte X calibration->concentration

Caption: Ratiometric quantification using an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as the hypothetical this compound for "Analyte X," is a cornerstone of robust and reliable quantitative bioanalysis by LC-MS/MS. The protocol outlined in this application note provides a comprehensive framework for developing and implementing such an assay. By effectively compensating for analytical variability, this methodology enables the high-quality data generation required for drug development and clinical research applications. Researchers can adapt this general protocol to their specific small molecules of interest by optimizing sample preparation, chromatographic separation, and mass spectrometric conditions.

References

MOPS-d15 Buffer: Application Notes and Protocols for Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of high-resolution protein structures through X-ray crystallography, the composition of the crystallization buffer is a critical factor influencing crystal growth and quality. 3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer widely employed in biological and biochemical research due to its favorable physicochemical properties.[1] This application note details the preparation and use of a deuterated version of MOPS, MOPS-d15, for protein crystallization experiments. The use of deuterated components, including the buffer, can be particularly advantageous in neutron crystallography to reduce incoherent scattering from hydrogen atoms, leading to clearer structural data.[2]

MOPS is favored for its pKa of approximately 7.2 at 25°C, providing stable pH control within the physiological range of 6.5 to 7.9.[1] A key advantage of MOPS over other common buffers, such as Tris, is its lower temperature coefficient of pKa, meaning its pH is less sensitive to temperature fluctuations, a crucial aspect for reproducible crystallization.[1] The substitution of hydrogen with deuterium in this compound is not expected to significantly alter these beneficial properties, while offering the advantages of deuteration for specific structural biology techniques.

Physicochemical Data of MOPS Buffer

The selection of a buffer is a critical step in optimizing protein crystallization.[3] The following table summarizes key quantitative data for MOPS buffer relevant to its application in creating a stable environment for crystal growth. While specific data for this compound is not extensively published, the properties of non-deuterated MOPS provide a strong foundation for its use.

PropertyValueReference
pKa (at 20°C)7.20[4]
pKa (at 25°C)~7.2[1]
ΔpKa/°C-0.013[5]
Effective pH Range6.5 - 7.9[1]

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol outlines the preparation of a 1 M stock solution of this compound buffer, including the critical step of adjusting the pD (the equivalent of pH in a D₂O solvent).

Materials:

  • This compound (perdeuterated 3-(N-morpholino)propanesulfonic acid)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M in H₂O) or sodium deuteroxide (NaOD) in D₂O for pD adjustment

  • pH/pD meter with a compatible electrode

  • Sterile, nuclease-free containers

Protocol:

  • Dissolve this compound: In a sterile container, dissolve the appropriate amount of this compound powder in D₂O to achieve a final concentration of 1 M. For example, to prepare 100 mL of a 1 M solution, dissolve the molecular weight of this compound in grams in a final volume of 100 mL of D₂O.

  • pD Adjustment:

    • Due to the deuterium isotope effect, the pKa of buffers increases in D₂O. A common approximation for the relationship between the pH meter reading in D₂O (pD_reading) and the actual pD is: pD = pD_reading + 0.4 .

    • Alternatively, a more precise formula to correlate the pKa in H₂O (pKH₂O) and D₂O (pKD₂O) can be used: pKH₂O = 0.929 * pK(D₂O) + 0.42 .

    • Calibrate the pH meter using standard H₂O buffers.

    • Slowly add small increments of NaOH or NaOD solution to the this compound solution while monitoring the reading on the meter.

    • Continue adding the base until the desired pD is reached, taking into account the correction factor. For example, to achieve a final pD of 7.2, the target meter reading should be approximately 6.8.

  • Final Volume and Sterilization:

    • Adjust the final volume of the solution to the desired amount with D₂O.

    • Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile container.

Protein Crystallization using this compound Buffer (Vapor Diffusion Method)

This protocol describes a general workflow for using the prepared this compound buffer in a vapor diffusion protein crystallization experiment.

Materials:

  • Purified protein sample in a suitable, low-ionic-strength buffer

  • 1 M this compound stock solution (prepared as in Protocol 3.1)

  • Crystallization screening solutions (commercial or custom-made)

  • Crystallization plates (e.g., 24- or 96-well sitting or hanging drop plates)

  • Pipettes and sterile tips

Protocol:

  • Protein Buffer Exchange (Optional): If the protein is in a different buffer, it may be beneficial to exchange it into a low-concentration this compound buffer (e.g., 10-25 mM) at the desired pD. This can be achieved through dialysis or buffer exchange chromatography.

  • Prepare Crystallization Drops:

    • In a crystallization plate well, pipette the desired volume of the reservoir solution from a crystallization screen.

    • On a cover slip (for hanging drop) or in the drop well (for sitting drop), mix a small volume of the protein solution with an equal volume of the reservoir solution. A typical drop volume is 1-2 µL of protein and 1-2 µL of reservoir solution.

  • Incorporate this compound Buffer: The this compound buffer can be incorporated in several ways:

    • As the primary buffer in the protein solution: This is the most common method, where the protein is purified and stored in a this compound buffer.

    • As a component of the crystallization screen: Custom crystallization screens can be prepared where this compound is the buffering agent at various pD values.

  • Seal and Incubate: Seal the wells of the crystallization plate to allow for vapor diffusion. Incubate the plate at a constant temperature.[6] Common incubation temperatures are 4°C and 20°C.[6]

  • Monitor Crystal Growth: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

Diagrams

Workflow for this compound Buffer Preparation and Use

G cluster_prep Buffer Preparation cluster_cryst Protein Crystallization (Vapor Diffusion) dissolve Dissolve this compound in D₂O adjust_pd Adjust pD with NaOH or NaOD dissolve->adjust_pd filter Sterile Filter (0.22 µm) adjust_pd->filter stock 1 M this compound Stock filter->stock protein_prep Prepare Protein Solution (in this compound or other buffer) stock->protein_prep Buffer Exchange setup_plate Set up Crystallization Plate (Reservoir + Protein/Reservoir Drop) stock->setup_plate Component of Screen protein_prep->setup_plate incubate Incubate at Constant Temperature setup_plate->incubate monitor Monitor for Crystal Growth incubate->monitor analyze Analyze Crystals monitor->analyze

Caption: Workflow for preparing this compound buffer and its application in protein crystallization.

Logical Relationship of Factors in Protein Crystallization

G cluster_solution Solution Conditions cluster_environment Environmental Factors Buffer Buffer (this compound) pH pD Buffer->pH Crystal_Growth Successful Crystal Growth pH->Crystal_Growth Concentration Protein & Precipitant Concentration Concentration->Crystal_Growth Additives Additives Additives->Crystal_Growth Temperature Temperature Temperature->Crystal_Growth Vibration Vibration Vibration->Crystal_Growth (negative effect)

Caption: Key factors influencing the success of protein crystallization experiments.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Deuterated Tracers in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology and pathophysiology by quantifying the rates of metabolic reactions. Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of atoms through metabolic pathways. While various deuterated compounds can be employed, this document focuses on the application of deuterated serine as a powerful tracer for elucidating the intricacies of one-carbon (1C) metabolism.

Contrary to the initial topic of MOPS-d15, extensive review of scientific literature indicates that MOPS (3-(N-morpholino)propanesulfonic acid) is a commonly used buffering agent in biological experiments, and its deuterated form, this compound, serves as an excellent internal standard for mass spectrometry-based quantification due to its chemical inertness and distinct mass-to-charge ratio.[1][2] However, there is no evidence to support its use as a metabolic tracer to measure flux through metabolic pathways.

Therefore, these application notes will detail the use of deuterated serine (e.g., [2,3,3-²H]-serine) , a well-established and informative tracer for investigating one-carbon metabolism.[3][4] One-carbon metabolism is a vital network of pathways that provides one-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions, playing a crucial role in cancer cell proliferation and other disease states.[5][6]

Application of Deuterated Serine in One-Carbon Metabolic Flux Analysis

Deuterated serine, particularly [2,3,3-²H]-serine, is a valuable tracer for dissecting the compartmentalization of one-carbon metabolism between the mitochondria and cytosol.[3] The differential loss of deuterium atoms during the metabolic conversion of serine provides unique insights into pathway activity.

Key applications include:

  • Quantifying serine uptake and its contribution to downstream metabolites.

  • Dissecting the relative activities of cytosolic and mitochondrial one-carbon metabolism. [3]

  • Tracing the flow of one-carbon units into nucleotide biosynthesis (purines and thymidylate). [4][6]

  • Investigating the methionine cycle and transsulfuration pathway. [3][7]

  • Assessing the impact of drug candidates on one-carbon metabolism in cancer cells and other disease models.

Data Presentation: Quantitative Insights from Deuterated Serine Tracing

The following tables provide examples of quantitative data that can be obtained from a typical metabolic flux analysis experiment using [2,3,3-²H]-serine. The values are hypothetical but representative of expected outcomes in a cancer cell line.

Table 1: Relative Isotopic Enrichment of Key Metabolites

MetaboliteIsotopologueRelative Abundance (%) in Control CellsRelative Abundance (%) in Drug-Treated Cells
SerineM+395.2 ± 1.594.8 ± 1.8
GlycineM+265.7 ± 2.145.3 ± 2.5
FormateM+130.1 ± 1.915.6 ± 1.4
MethionineM+115.4 ± 1.17.2 ± 0.9
MethionineM+225.8 ± 1.712.1 ± 1.3
ATP (from purine synthesis)M+112.3 ± 0.95.9 ± 0.7
dTMP (from thymidylate synthesis)M+18.9 ± 0.64.1 ± 0.5
dTMP (from thymidylate synthesis)M+218.2 ± 1.28.5 ± 1.0

Table 2: Calculated Metabolic Fluxes (normalized to serine uptake rate)

Metabolic FluxControl CellsDrug-Treated CellsFold Change
Serine Uptake100 ± 5.098 ± 4.50.98
Cytosolic Serine to Glycine45 ± 3.125 ± 2.20.56
Mitochondrial Serine to Glycine55 ± 4.230 ± 2.80.55
One-carbon flux to purine synthesis20 ± 1.59 ± 0.80.45
One-carbon flux to thymidylate synthesis15 ± 1.17 ± 0.60.47
Methionine Cycle Flux18 ± 1.38 ± 0.70.44

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells (e.g., cancer cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Tracer Introduction: After 24 hours, replace the standard culture medium with a medium containing the deuterated tracer. For [2,3,3-²H]-serine, a final concentration of 0.5 mM is a good starting point, but this should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells with the tracer-containing medium for a predetermined time to achieve isotopic steady-state. This typically ranges from 6 to 24 hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to quench all enzymatic activity and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

Protocol 2: Sample Preparation and Mass Spectrometry Analysis
  • Sample Derivatization (for GC-MS): Dry the metabolite extract under a stream of nitrogen. Derivatize the samples to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

  • LC-MS/MS Analysis: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), the dried metabolite extract can be reconstituted in a suitable solvent for injection.

  • Mass Spectrometry Parameters:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.

    • Data Acquisition: Acquire data in full scan mode to capture all isotopologues and in targeted MS/MS mode for confirmation of metabolite identity.

Protocol 3: Data Analysis and Flux Calculation
  • Peak Integration and Isotopologue Distribution: Integrate the peak areas for all detected isotopologues of the metabolites of interest. Correct for the natural abundance of isotopes.

  • Metabolic Modeling: Use software packages designed for metabolic flux analysis (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model of one-carbon metabolism.

  • Flux Quantification: The software will estimate the metabolic fluxes that best explain the observed isotopologue distributions.

  • Statistical Analysis: Perform statistical analysis to determine the significance of changes in metabolic fluxes between different experimental conditions.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells tracer Introduce [2,3,3-²H]-Serine start->tracer incubate Incubate to Isotopic Steady-State tracer->incubate quench Quench Metabolism (Cold Methanol) incubate->quench extract Extract Metabolites quench->extract ms LC-MS/MS Analysis extract->ms data Data Processing & Isotopologue Distribution ms->data flux Metabolic Flux Calculation data->flux end Quantitative Flux Map flux->end Results one_carbon_metabolism cluster_cytosol Cytosol cluster_purine_synthesis Purine Synthesis cluster_mitochondria Mitochondria serine_c Serine (M+3) glycine_c Glycine (M+2) serine_c->glycine_c SHMT1 mthf_c 5,10-CH2-THF (M+2) serine_c->mthf_c SHMT1 serine_m Serine (M+3) serine_c->serine_m Transport dtmp_c dTMP (M+2) mthf_c->dtmp_c methionine_c Methionine (M+2) mthf_c->methionine_c MTHFR, MS formyl_thf_c 10-CHO-THF (M+1) mthf_c->formyl_thf_c MTHFD1 purines_c Purines (M+1) sam_c SAM methionine_c->sam_c formyl_thf_c->purines_c glycine_m Glycine (M+2) serine_m->glycine_m SHMT2 mthf_m 5,10-CH2-THF (M+2) serine_m->mthf_m SHMT2 formate_m Formate (M+1) mthf_m->formate_m MTHFD2/L formate_m->formyl_thf_c Transport serine_in Extracellular [2,3,3-²H]-Serine serine_in->serine_c

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MO-PS-d15 Concentration for NMR Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of MOPS-d15 (3-(N-morpholino)propanesulfonic acid, deuterated) for Nuclear Magnetic Resonance (NMR) samples. Find answers to frequently asked questions and troubleshoot common issues to enhance the quality of your NMR data.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound in my NMR samples?

A1: Using a deuterated buffer like this compound is highly advantageous for ¹H NMR spectroscopy. By replacing non-exchangeable protons with deuterium, this compound minimizes the buffer's own signals in the ¹H NMR spectrum.[1] This prevents large buffer peaks from obscuring the signals from your molecule of interest, which is particularly crucial for analyzing complex biological macromolecules like proteins and nucleic acids.[1]

Q2: What is the recommended concentration range for this compound in an NMR sample?

A2: While a definitive optimal concentration for this compound is sample-dependent, a general concentration range of 20-50 mM is a good starting point for many biological NMR applications.[2][3] For metabolomics studies, concentrations around 20 mM have been used.[2][4] It is advisable to screen a range of concentrations to find the best balance between buffering capacity and potential effects on spectral quality for your specific sample.

Q3: How do I prepare a this compound buffer solution for an NMR sample?

A3: To prepare a this compound buffer for an NMR sample, you will need to dissolve the deuterated MOPS powder in D₂O. It is crucial to adjust the pH of the solution, keeping in mind the isotope effect on the glass electrode of the pH meter. A common practice is to add 0.4 to the pH meter reading to obtain the pD value (pD = pH_reading + 0.4). However, for solutions with a p(H,D) value below 8, this correction may not be necessary if an accuracy of ±0.1 pH units is acceptable.

Q4: What are the key considerations for sample stability when using this compound?

A4: Protein samples should ideally be stable for at least a week under the planned NMR experimental conditions.[5] Key factors to consider for stability in your this compound buffer include:

  • pH: Maintain a pH that is optimal for your protein's stability, typically around physiological pH (6-7).[5]

  • Ionic Strength: Salt concentrations of 100-150 mM are common, but may need to be optimized as high salt can sometimes compromise the performance of cryogenic NMR probes.[5][6]

  • Additives: Including reagents like ~5 mM DTT (to keep thiols reduced) and ~0.02% sodium azide (to prevent bacterial growth) is a common practice.[5]

Q5: Can this compound interact with my sample?

A5: While MOPS is a widely used "Good's" buffer, be aware of potential interactions. MOPS is a weak chelator of divalent metal ions. If your experiment involves metal ions, you may need to account for this. Additionally, at high concentrations, some buffers can affect protein stability, so it is always best to screen for optimal conditions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in NMR samples.

Problem Potential Cause Recommended Solution
Broad or distorted peaks 1. Poor shimming due to sample inhomogeneity. 2. High sample viscosity from high protein or buffer concentration. 3. Chemical exchange of labile protons.[7][8][9]1. Ensure the sample is free of precipitates by filtering it directly into the NMR tube. Use high-quality NMR tubes.[10] 2. Try reducing the concentration of the protein or the this compound buffer. 3. Adjusting the pH or temperature can sometimes sharpen exchange-broadened peaks.
Extra, unexpected peaks in the spectrum 1. Protonated impurities in the this compound reagent. 2. Contamination from handling or unclean NMR tubes.1. Use high-purity this compound from a reputable supplier. 2. Ensure meticulous cleaning of NMR tubes and proper sample handling techniques.
Poor signal-to-noise ratio 1. Low sample concentration. 2. Suboptimal buffer conditions affecting protein stability or solubility.1. Increase the protein concentration if possible. For larger proteins, concentrations of 0.3-0.5 mM are typical.[5] 2. Screen different this compound concentrations and pH values to optimize for your specific protein.
Inaccurate pH/pD Incorrect pH meter reading correction for D₂O.Use the formula pD = pH_reading + 0.4 for a more accurate pD value, especially for pH values above 8.

Quantitative Data Summary

The optimal buffer concentration is a balance between maintaining a stable pH and minimizing potential negative impacts on the NMR spectrum. The following table provides general concentration ranges for MOPS in various applications, which can serve as a starting point for optimizing this compound concentration in NMR.

ApplicationTypical MOPS Concentration RangeReference
Protein NMR Buffer (General Guideline)20 - 50 mMInferred from[2][3]
Metabolomics (Reconstitution Buffer)20 mM[2][4]
General Protein ScreeningNot specified, used as one of three standard buffers[6]

Experimental Protocols

Protocol for Preparing a Protein NMR Sample with this compound Buffer

This protocol outlines the steps for preparing a protein sample for NMR analysis using a this compound buffer.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound powder to make a concentrated stock solution (e.g., 1 M) in D₂O.

    • Dissolve the powder completely.

    • Adjust the pD to the desired value using deuterated acid (e.g., DCl) or base (e.g., NaOD). Remember to account for the pD correction (pD = pH_reading + 0.4) if necessary.

    • Filter the stock solution through a 0.22 µm filter.

  • Prepare the Final NMR Buffer:

    • From your this compound stock solution, prepare the final NMR buffer at the desired concentration (e.g., 50 mM).

    • Add other required components such as salts (e.g., 150 mM NaCl), reducing agents (e.g., 5 mM DTT), and a bacterial growth inhibitor (e.g., 0.02% NaN₃).

    • Ensure all components are dissolved in D₂O.

  • Buffer Exchange of the Protein Sample:

    • Exchange the buffer of your purified protein solution with the final this compound NMR buffer. This can be done using dialysis, a desalting column, or repeated concentration and dilution with the new buffer using a centrifugal filter unit.

  • Final Sample Preparation:

    • Concentrate the protein in the this compound NMR buffer to the desired final concentration (e.g., 0.5 mM).

    • Add a small percentage of D₂O (typically 5-10%) if your initial buffer exchange was not in 100% D₂O, to provide a lock signal for the NMR spectrometer.

    • Add an internal chemical shift reference standard if required.

    • Filter the final sample through a 0.22 µm syringe filter or by centrifugation to remove any aggregates or particulates.

    • Carefully transfer the sample into a clean, high-quality NMR tube.

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_sample Sample Preparation Prepare this compound Stock Prepare this compound Stock Prepare Final NMR Buffer Prepare Final NMR Buffer Prepare this compound Stock->Prepare Final NMR Buffer Dilute & Add Salts/Additives Buffer Exchange Buffer Exchange Prepare Final NMR Buffer->Buffer Exchange Protein Purification Protein Purification Protein Purification->Buffer Exchange Concentration & Filtering Concentration & Filtering Buffer Exchange->Concentration & Filtering Transfer to NMR Tube Transfer to NMR Tube Concentration & Filtering->Transfer to NMR Tube NMR Experiment NMR Experiment Transfer to NMR Tube->NMR Experiment

Caption: Workflow for preparing a protein NMR sample with this compound buffer.

troubleshooting_logic cluster_broad Troubleshooting Broad Peaks cluster_low_sn Troubleshooting Low S/N cluster_extra Troubleshooting Extra Peaks Poor Spectrum Quality Poor Spectrum Quality Broad Peaks Broad Peaks Poor Spectrum Quality->Broad Peaks Yes Low S/N Low S/N Poor Spectrum Quality->Low S/N No Check Shimming Check Shimming Broad Peaks->Check Shimming Reduce Concentration Reduce Concentration Broad Peaks->Reduce Concentration Adjust pH/Temp Adjust pH/Temp Broad Peaks->Adjust pH/Temp Extra Peaks Extra Peaks Low S/N->Extra Peaks No Increase Protein Conc. Increase Protein Conc. Low S/N->Increase Protein Conc. Optimize Buffer Optimize Buffer Low S/N->Optimize Buffer Use High Purity Reagents Use High Purity Reagents Extra Peaks->Use High Purity Reagents Clean Equipment Clean Equipment Extra Peaks->Clean Equipment

References

How to avoid contamination in MOPS-d15 buffer preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing contamination-free MOPS buffer.

Troubleshooting Guide: Common Issues in MOPS Buffer Preparation

Issue Potential Cause Recommended Solution
Yellowing of Buffer Solution Exposure to light or autoclaving.[1] Autoclaving can cause degradation of MOPS, leading to the formation of unknown yellowish substances.[2][3]Prepare fresh buffer and store it protected from light.[1] Sterilize the buffer by filtration through a 0.22 µm filter instead of autoclaving.[1][2][3][4] A straw-colored buffer may still be usable, but a darker buffer should be discarded.[1]
Buffer pH is unstable or incorrect - Incorrect weighing of buffer components. - Inaccurate pH meter calibration. - Contamination with acidic or basic substances. - Buffer concentration is too low.[5]- Double-check all calculations and use a calibrated analytical balance. - Calibrate the pH meter before use with fresh standards. - Use high-purity water (e.g., DEPC-treated for RNA work) and clean glassware.[6][7] - Ensure the buffer concentration is within the effective range for the application (typically 20-50 mM).[8][9]
Presence of particulate matter or turbidity - Microbial contamination (bacteria, fungi).[10][11] - Precipitation of buffer components or contaminants.[11][12] - Impurities in the water or reagents.[11]- Filter the buffer through a 0.22 µm filter to remove microorganisms.[1][8] - Ensure all components are fully dissolved before adjusting the final volume. - Use high-purity reagents and water.[13] If turbidity persists, discard the buffer.
RNA degradation in experiments using the buffer RNase contamination.For RNA-related applications, it is crucial to use RNase-free techniques. This includes using DEPC-treated water, baked glassware, and wearing gloves.[6][7][14]
Inconsistent experimental results - Buffer degradation over time. - Contamination with metal ions which can catalyze oxidation.[10] - Interaction with other experimental components.- Prepare fresh buffer regularly. MOPS solutions are stable for about six months when stored at 2-8°C.[15] - Use high-purity MOPS to minimize metal ion contamination.[10] MOPS is generally considered a non-coordinating buffer, making it suitable for solutions with metal ions.[2][4] - Be aware of potential interactions between MOPS and other reagents in your experiment.[10]

Frequently Asked Questions (FAQs)

1. What are the primary sources of contamination in MOPS buffer?

The main sources of contamination in MOPS buffer are:

  • Microbial contamination: Bacteria and fungi can grow in the buffer solution, altering its pH and composition.[10]

  • Chemical contamination: Impurities in the raw materials, such as metal ions (e.g., iron, copper, zinc), can catalyze the oxidation of MOPS.[10] Organic compounds like solvents and detergents can also interfere with the buffer's function.[10]

  • Cross-contamination: Using unclean glassware or equipment can introduce contaminants from previous experiments.[16]

  • RNase contamination: For molecular biology applications, contamination with RNases can degrade RNA samples.[14]

2. What is the proper way to sterilize MOPS buffer?

The recommended method for sterilizing MOPS buffer is by filtration through a 0.2 µm or 0.22 µm filter.[1][2][3][4][8] Autoclaving is not recommended as it can cause the buffer to degrade and turn yellow, although the pH may not change significantly.[1][2][3][15][17]

3. How should I store prepared MOPS buffer to prevent contamination?

Prepared MOPS buffer solution should be stored at 2-8°C.[8] It should be kept in a clean, tightly sealed container and protected from light to prevent photodegradation.[1] It is advisable to prepare amounts that can be used within a reasonable timeframe, as long-term storage increases the risk of contamination.

4. What are the signs of a contaminated or degraded MOPS buffer?

Signs of a compromised MOPS buffer include:

  • Color change: A yellow or brown color indicates potential degradation.[1][11]

  • Turbidity or precipitation: Cloudiness or the presence of solid particles can indicate microbial growth or chemical precipitation.[11][12][18]

  • Odor: Any unusual smell can be a sign of microbial contamination.[18]

  • pH shift: A significant deviation from the expected pH value.[11]

If any of these signs are observed, the buffer should be discarded.[18]

5. Can I use tap water to prepare MOPS buffer?

No, it is highly recommended to use high-purity, deionized, or distilled water to prepare MOPS buffer.[12][16] For applications involving RNA, diethylpyrocarbonate (DEPC)-treated water should be used to inactivate any present RNases.[1][6][7][14] Using tap water can introduce various ions and microorganisms that will contaminate the buffer.

Experimental Protocols

Protocol for Preparing 1 L of 10x MOPS Buffer (0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

Materials:

  • MOPS (free acid): 41.85 g[6]

  • Sodium Acetate (anhydrous): 4.1 g[6]

  • EDTA disodium salt dihydrate: 3.72 g (or 20 mL of a 0.5 M EDTA, pH 8.0 solution)[1][6]

  • High-purity water (e.g., DEPC-treated for RNA work): ~800 mL to start[1][6]

  • Sodium Hydroxide (NaOH) solution (e.g., 2 N or 10 N) to adjust pH[1][6]

Procedure:

  • In a clean beaker, dissolve 41.85 g of MOPS and 4.1 g of sodium acetate in approximately 800 mL of high-purity water.[6][17]

  • Add 20 mL of 0.5 M EDTA solution (pH 8.0). If using the solid form, add 3.72 g of EDTA disodium salt dihydrate.[1][6]

  • Stir the solution until all components are completely dissolved.

  • Carefully adjust the pH to 7.0 using the NaOH solution.[1][6]

  • Transfer the solution to a graduated cylinder and add high-purity water to bring the final volume to 1 L.[1][6][17]

  • Sterilize the buffer by passing it through a 0.22 µm filter.[1]

  • Store the 10x MOPS buffer in a sterile, light-protected container at room temperature.[1][17]

Visualizations

Contamination_Avoidance_Workflow cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage High_Purity_Reagents Use High-Purity Reagents & Water Accurate_Measurement Accurate Weighing & pH Measurement High_Purity_Reagents->Accurate_Measurement Ensures Quality Clean_Glassware Use Clean/Sterile Glassware Clean_Glassware->Accurate_Measurement Prevents Cross-Contamination Filtration Filter Sterilize (0.22 µm filter) Accurate_Measurement->Filtration Proceed to Sterilization Storage_Conditions Store at 2-8°C Protected from Light Filtration->Storage_Conditions Proper Storage Autoclaving Avoid Autoclaving Degraded_Buffer Degraded Buffer (Yellow) Autoclaving->Degraded_Buffer Leads to Contamination_Free_Buffer Contamination-Free MOPS Buffer Storage_Conditions->Contamination_Free_Buffer Results in Fresh_Preparation Prepare Freshly & Use Promptly Fresh_Preparation->Contamination_Free_Buffer Maintains Quality

Caption: Workflow for preparing contamination-free MOPS buffer.

Troubleshooting_Logic Problem Problem Observed (e.g., Yellow Color, pH Shift) Cause_Light Cause: Light Exposure or Autoclaving? Problem->Cause_Light Cause_Microbial Cause: Microbial Contamination? Problem->Cause_Microbial Cause_Reagent Cause: Reagent/Water Quality Issue? Problem->Cause_Reagent Solution_Store Solution: Store in Dark, Avoid Autoclaving Cause_Light->Solution_Store If yes Solution_Filter Solution: Filter Sterilize, Use Aseptic Technique Cause_Microbial->Solution_Filter If yes Solution_Reagents Solution: Use High-Purity Reagents and Water Cause_Reagent->Solution_Reagents If yes

Caption: Troubleshooting logic for common MOPS buffer issues.

References

pH adjustment of MOPS-d15 buffer for specific assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the pH adjustment of MOPS-d15 buffer in various specific assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and how does it differ from MOPS?

A1: MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic buffer commonly used in biological and biochemical research.[1][2][3] this compound is a deuterated version of MOPS, where 15 hydrogen atoms have been replaced by deuterium atoms.[4] This isotopic labeling makes it useful as a tracer or an internal standard in quantitative analyses using techniques like NMR or mass spectrometry.[4] For the purposes of pH buffering in assays, its properties, including its pKa and effective pH range, are considered to be virtually identical to standard MOPS.

Q2: What is the effective pH range for this compound buffer?

A2: The effective buffering range for MOPS is between pH 6.5 and 7.9.[2][5][6] Its pKa at 25°C is approximately 7.2, making it an excellent choice for maintaining a stable pH in many biological systems that operate around a neutral pH.[1][6]

Q3: How does temperature affect the pH of this compound buffer?

A3: The pH of MOPS buffer is temperature-dependent. The pKa of MOPS decreases by approximately 0.013 to 0.0152 units for every 1°C increase in temperature.[6] This means that a MOPS buffer prepared to a specific pH at room temperature will have a lower pH at higher temperatures and a higher pH at lower temperatures. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.[6]

Q4: Can I autoclave this compound buffer to sterilize it?

A4: It is generally not recommended to autoclave MOPS buffer, especially in the presence of glucose, as it can lead to partial degradation of the buffer and the formation of unknown yellowish substances.[2][3][7] The preferred method for sterilization is filtration through a 0.22 µm filter.[3][5][8]

Q5: Does this compound buffer interact with metal ions?

A5: MOPS has a very low affinity for binding with most metal ions.[5][9][10] This makes it a suitable non-coordinating buffer for use in solutions containing metal ions, where the interaction of the buffer with the ions could interfere with the experimental results, such as in many enzyme assays.[9][10]

Troubleshooting Guides

Issue 1: pH of this compound buffer is unstable or drifts during an experiment.

Possible Causes and Solutions:

CauseSolution
Temperature Fluctuations As the pKa of MOPS is temperature-dependent, ensure the temperature of your experiment is stable.[6] If the assay involves a temperature shift, the pH should be adjusted at the final experimental temperature.
Microbial Contamination Microbial growth can alter the pH of the buffer.[11] Prepare fresh buffer using sterile techniques and filter-sterilize if necessary. Store the buffer at 2-8°C to inhibit microbial growth.[12]
Incorrect Buffer Concentration A very low buffer concentration may not have sufficient capacity to resist pH changes. The buffering capacity of MOPS is generally effective in the 10-100 mM range.[13] For cell culture applications, it is recommended to keep the concentration below 20 mM.[1][7]
Reaction Byproducts The biochemical reaction itself might be producing or consuming acidic or basic molecules, overwhelming the buffer's capacity. Consider using a higher concentration of MOPS buffer if compatible with your assay.
Interaction with Assay Components While MOPS has low reactivity, unforeseen interactions with specific assay components could potentially affect the pH. Review the literature for any known incompatibilities with your specific reagents.
Issue 2: The this compound buffer solution is discolored (yellowish).

Possible Causes and Solutions:

CauseSolution
Autoclaving Autoclaving MOPS, especially with sugars, can cause it to turn yellow.[2] Avoid autoclaving and use filter sterilization instead.
Photo-oxidation Prolonged exposure to light can cause MOPS to oxidize and change color.[11] Store MOPS buffer solutions in a dark or amber bottle, protected from light.
Age of the Solution Over time, MOPS solutions can discolor, although slight yellowing may not significantly impact its buffering capacity.[1] However, for sensitive assays, it is always best to use a freshly prepared, colorless solution.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of 1 M this compound Stock Solution
  • Weighing: Accurately weigh 224.41 g of this compound (molecular weight will be slightly higher than standard MOPS due to deuterium, so check the manufacturer's label).

  • Dissolving: Add the this compound powder to approximately 800 mL of high-purity, nuclease-free water in a beaker with a magnetic stir bar. Stir until completely dissolved.

  • pH Adjustment:

    • Place the beaker in a water bath set to the desired final temperature of your experiment.

    • Immerse a calibrated pH electrode into the solution.

    • Slowly add a concentrated solution of NaOH (e.g., 10 N) dropwise while continuously stirring and monitoring the pH.

    • Continue adding NaOH until the desired pH is reached. Be careful not to overshoot the target pH.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.

  • Sterilization and Storage: Filter the solution through a sterile 0.22 µm filter into a sterile, light-protected container. Store at 2-8°C.

Protocol 2: RNA Electrophoresis using this compound Buffer

This protocol is for denaturing formaldehyde agarose gel electrophoresis of RNA.

1. Preparation of 10X this compound Running Buffer (pH 7.0):

ComponentAmount for 1 LFinal Concentration (10X)
This compound44.88 g0.2 M
Sodium Acetate8.2 g0.1 M
EDTA3.72 g0.01 M
Nuclease-free waterto 1 L-

Dissolve the components in about 800 mL of DEPC-treated water. Adjust the pH to 7.0 with NaOH. Bring the final volume to 1 L with DEPC-treated water. Filter sterilize and store at room temperature, protected from light.

2. Gel Preparation (1.2% Agarose):

  • In a fume hood, dissolve 1.2 g of agarose in 72 mL of nuclease-free water by heating.

  • Cool the solution to about 60°C.

  • Add 10 mL of 10X this compound running buffer and 18 mL of 37% formaldehyde.[14]

  • Mix gently and pour the gel into a casting tray. Allow it to solidify for at least 30 minutes.[15]

3. Electrophoresis:

  • Place the solidified gel in the electrophoresis tank and fill it with 1X this compound running buffer (diluted from the 10X stock with nuclease-free water).

  • Prepare RNA samples by mixing them with a formaldehyde-containing loading buffer and heating at 65-70°C for 10-15 minutes to denature the RNA.[15][16] Immediately chill on ice.[15][16]

  • Load the denatured RNA samples into the wells.

  • Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[15]

  • Visualize the RNA bands by staining with ethidium bromide or another suitable RNA stain.[15]

Visualizations

Buffer_Preparation_Workflow cluster_prep Preparation cluster_ph pH Adjustment cluster_final Final Steps Calculate Calculate Mass for Desired Concentration and Volume Weigh Weigh this compound Powder Calculate->Weigh Dissolve Dissolve in ~80% of Final Volume of Pure Water Weigh->Dissolve Calibrate Calibrate pH Meter at Experimental Temp. Dissolve->Calibrate Adjust Adjust pH with NaOH or HCl Dropwise Calibrate->Adjust Iterate until stable pH Monitor Monitor pH Continuously Adjust->Monitor Iterate until stable pH Monitor->Adjust Iterate until stable pH Volume Bring to Final Volume Monitor->Volume Sterilize Filter Sterilize (0.22 µm filter) Volume->Sterilize Store Store at 2-8°C Protected from Light Sterilize->Store

Caption: Workflow for preparing and pH-adjusting this compound buffer.

RNA_Electrophoresis_Workflow start Start prep_buffer Prepare 10X this compound Running Buffer (pH 7.0) start->prep_buffer prep_samples Prepare and Denature RNA Samples (70°C, 10 min) start->prep_samples prep_gel Prepare Denaturing Formaldehyde-Agarose Gel prep_buffer->prep_gel load_gel Load Samples onto Gel in 1X this compound Buffer prep_gel->load_gel prep_samples->load_gel run_gel Run Electrophoresis (Low Voltage) load_gel->run_gel visualize Stain and Visualize RNA Bands run_gel->visualize end End visualize->end

Caption: Experimental workflow for RNA electrophoresis with this compound buffer.

pH_Effect_on_Enzyme cluster_conditions Experimental Conditions cluster_enzyme Enzyme Structure & Function cluster_outcome Assay Outcome Optimal_pH Optimal pH (e.g., pH 7.2) Active_Site Correctly Ionized Active Site Residues Optimal_pH->Active_Site Tertiary_Structure Stable 3D Structure Optimal_pH->Tertiary_Structure Suboptimal_pH Suboptimal pH (e.g., pH 6.0 or 8.5) Altered_Ionization Altered Ionization of Active Site Residues Suboptimal_pH->Altered_Ionization Denaturation Partial Denaturation/ Conformational Change Suboptimal_pH->Denaturation High_Activity High Catalytic Activity (Reliable Data) Active_Site->High_Activity Tertiary_Structure->High_Activity Low_Activity Low or No Activity (Inaccurate Data) Altered_Ionization->Low_Activity Denaturation->Low_Activity

Caption: Impact of pH on enzyme structure and assay outcome.

References

Technical Support Center: Navigating the Use of Deuterated Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated buffer usage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of deuterated buffers in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: pH Measurement and Buffer Preparation

Q1: My pH meter reading in my deuterated buffer seems incorrect. How do I accurately determine the pD?

A1: Standard pH meters are calibrated using H₂O-based buffers, and their direct readings in D₂O (termed pH*) are not a true reflection of the deuterium ion activity (pD). This discrepancy arises from differences in the glass electrode's response to H⁺ versus D⁺.

Troubleshooting Steps:

  • Correction Factor: A common laboratory practice is to add a correction factor of 0.4 to the pH meter reading to approximate the pD.[1]

    • pD ≈ pH* + 0.4

  • More Accurate Conversion: For higher precision, a linear correlation can be used:[2][3]

    • pKa in H₂O = 0.929 * pKa measured in D₂O + 0.42[2][3]

  • Buffer-Specific Corrections: Be aware that for pH values above 8, and with D₂O content greater than 50%, the required correction can be buffer-specific.[4][5]

Q2: Can I use standard HCl and NaOH to adjust the pD of my deuterated buffer?

A2: While technically possible, it is highly discouraged. Using H₂O-based acids and bases will introduce protons (H⁺) into your deuterated solvent, reducing its isotopic purity and potentially creating mixed isotope effects. This can interfere with NMR experiments by introducing unwanted water signals.[6]

Best Practice:

  • Always use deuterated acid (e.g., DCl) and deuterated base (e.g., NaOD) to adjust the pD of your buffer to maintain the highest level of deuteration.[1]

Section 2: Biomolecular Stability and Interactions

Q3: I'm observing unexpected protein aggregation after switching to a deuterated buffer. What could be the cause?

A3: This is a known phenomenon. D₂O can increase protein aggregation.[7][8] The primary reasons are the strengthening of both hydrogen bonds and hydrophobic interactions in D₂O compared to H₂O.[8] This can lead to increased protein-protein interactions and subsequent aggregation.[8][9][10]

Troubleshooting Steps:

  • Optimize Buffer Conditions: You may need to re-optimize your buffer conditions. Consider adjusting the salt concentration; increasing it might mitigate aggregation driven by strengthened hydrophilic interactions.

  • Screen Different Buffers: Some proteins may be more stable in specific deuterated buffers. If using deuterated Tris causes aggregation, consider trying deuterated HEPES or phosphate buffers.[11]

  • Lower Protein Concentration: If possible, working at a lower protein concentration can reduce the propensity for aggregation.

Q4: Does deuteration affect the thermal stability of my protein?

A4: Yes, deuteration can alter protein stability, though the effect can be complex.

  • Solvent-Induced Stabilization: Solvating a protein in D₂O generally has a stabilizing effect, often increasing the melting temperature by a few degrees.[12][13][14] This is attributed to stronger solvent-solvent interactions (hydrogen bonds) in D₂O.[13][14]

  • Destabilization from Deuterating the Protein Itself: Conversely, deuterating the non-exchangeable protons of the protein (on aliphatic and aromatic side chains) can be destabilizing.[12][15][16]

Quantitative Impact on Thermal Stability

Protein SystemEffect of DeuterationChange in Melting Temp (Tm)Reference
Various ProteinsSolvation in D₂OIncrease of 2–4 K[13][14]
HP36 and GB3Deuteration of non-exchangeable protonsDecrease of 2–3 °C[12]
Section 3: Enzyme Kinetics and Reaction Rates

Q5: My enzyme's activity is significantly lower in a deuterated buffer. Why is this happening?

A5: You are likely observing a Solvent Kinetic Isotope Effect (SKIE). Replacing H₂O with D₂O as the solvent can alter the rates of chemical reactions, including enzyme-catalyzed ones.[17] This can be due to changes in the protein's conformation and flexibility induced by the different solvent environment.[17]

Additionally, if a proton transfer is a key part of the reaction mechanism, you may also be seeing a primary or secondary kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break, which can slow down the reaction if this bond cleavage is the rate-determining step.[18]

Troubleshooting and Characterization:

  • Quantify the Effect: Measure the kinetic parameters (k_cat, K_m) in both H₂O and D₂O buffers to determine the magnitude of the SKIE.

  • Mechanism Insight: A significant KIE (kH/kD) can provide valuable information about the reaction mechanism, suggesting that C-H bond breaking is a rate-limiting step.[19][20]

Section 4: NMR Spectroscopy

Q6: Why are my ¹H NMR signals from exchangeable protons (e.g., -OH, -NH) disappearing in my deuterated buffer?

A6: This is an expected and often useful phenomenon. The labile protons on your analyte will exchange with the deuterons from the D₂O solvent. This process broadens the signal of the proton, often to the point where it disappears into the baseline.[21][22][23] This is commonly used as a technique to identify which peaks in a spectrum correspond to exchangeable protons.[21][22]

Troubleshooting Workflow for NMR Sample Preparation

G Workflow for Preparing a High-Quality NMR Sample in Deuterated Buffer start Start: Need for Deuterated Buffer choose_buffer Choose Appropriate Deuterated Buffer (e.g., HEPES-d18, Tris-d11) start->choose_buffer prep_buffer Prepare Buffer in High Purity D₂O choose_buffer->prep_buffer adjust_pd Adjust pD with DCl or NaOD prep_buffer->adjust_pd exchange Buffer Exchange of Sample (e.g., Dialysis, Desalting Column) adjust_pd->exchange concentrate Concentrate Sample to Desired Concentration exchange->concentrate check_quality Check for Aggregation (e.g., DLS) concentrate->check_quality is_aggregated Is Sample Aggregated? check_quality->is_aggregated troubleshoot Troubleshoot Aggregation: - Adjust pD/salt - Lower concentration - Try different buffer is_aggregated->troubleshoot Yes nmr_tube Transfer to NMR Tube is_aggregated->nmr_tube No troubleshoot->exchange acquire_spectrum Acquire NMR Spectrum nmr_tube->acquire_spectrum

Caption: A logical workflow for preparing protein or small molecule samples in deuterated buffers for NMR spectroscopy.

Q7: I am still seeing a large residual water peak in my ¹H NMR spectrum. How can I minimize this?

A7: A residual H₂O (or more accurately, HDO) peak is common, but can be minimized.

Troubleshooting Steps:

  • Use High Purity D₂O: Ensure you are using D₂O with high isotopic enrichment (e.g., 99.9% or higher).

  • Lyophilize from D₂O: For robust samples, lyophilize (freeze-dry) your sample and then re-dissolve it in D₂O. Repeating this process 2-3 times can significantly reduce the H₂O content.

  • Dry Glassware: Thoroughly dry all glassware (including the NMR tube) to remove any residual H₂O.[6]

  • Use Deuterated Buffer Components: If possible, use fully deuterated buffer components (e.g., HEPES-d18) to avoid introducing protons.[11][24]

  • NMR Pulse Sequences: Utilize water suppression pulse sequences on the NMR spectrometer (e.g., WATERGATE, presaturation) to actively suppress the residual water signal.[8]

Key Experimental Protocols

Protocol 1: Accurate pD Adjustment of a Deuterated Buffer
  • Initial Preparation: Dissolve the deuterated buffer components in high-purity D₂O.

  • Calibrate pH Meter: Calibrate a standard pH meter using aqueous (H₂O) buffers of known pH (e.g., pH 4.0, 7.0, 10.0).[25][26][27][28]

  • Measure pH: Place the calibrated electrode into your deuterated buffer solution and record the stable reading. This is your pH.

  • Titrate to Target: Slowly add small aliquots of a deuterated acid (e.g., 0.1 M DCl) or base (e.g., 0.1 M NaOD) to the buffer.

  • Calculate pD: After each addition, record the pH* and calculate the approximate pD using the formula: pD = pH* + 0.4.

  • Final Adjustment: Continue titrating until the calculated pD reaches the desired value.

Logical Diagram for pD Measurement and Correction

G Decision-Making Process for Accurate pD Measurement start Start: Need to Measure pD calibrate Calibrate pH meter with standard H₂O buffers start->calibrate measure Measure pH in D₂O solution (This is 'pH') calibrate->measure precision_check Is high precision required? measure->precision_check simple_correction Apply simple correction: pD = pH + 0.4 precision_check->simple_correction No advanced_correction Use linear correlation for pKa: pK_H = 0.929pK_H + 0.42 precision_check->advanced_correction Yes end Final pD Value simple_correction->end advanced_correction->end

Caption: A flowchart outlining the steps and decision points for accurately determining the pD of a deuterated solution.

References

Technical Support Center: Minimizing Isotope Effects of MOPS-d15 in Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the use of deuterated MOPS (MOPS-d15) in your kinetic studies and minimize potential isotope effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in kinetic studies?

This compound is a deuterated version of the popular biological buffer, 3-(N-morpholino)propanesulfonic acid. In this compound, the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is often used in experiments where minimizing proton signals is crucial, such as in Nuclear Magnetic Resonance (NMR) spectroscopy. In kinetic studies, it can be employed as a non-reactive buffer or as an isotopic tracer to investigate reaction mechanisms.

Q2: What is the kinetic isotope effect (KIE), and how does it relate to this compound?

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. Since deuterium is heavier than hydrogen, the bonds involving deuterium have a lower vibrational frequency and a lower zero-point energy. This difference in energy can lead to a slower reaction rate when a bond to deuterium is broken in the rate-determining step of a reaction. When using this compound, a KIE can manifest if the buffer is not merely an inert component and interacts with the reactants or enzyme, or if the solvent itself is deuterated (e.g., D₂O).

Q3: Does the pKa of this compound differ from that of non-deuterated MOPS?

Q4: How do I accurately measure the pH of a this compound buffer solution?

When using a standard pH meter calibrated with aqueous (H₂O) buffers, the reading in a deuterated solvent (like D₂O) will not be a true reflection of the pD (the equivalent of pH in D₂O). A common practice is to add a correction factor of 0.4 to the pH meter reading to approximate the pD. However, this is an empirical correction and can be buffer-dependent. For the most accurate results, it is recommended to calibrate the pH meter with standard D₂O buffers if available.

Q5: Can this compound directly affect my enzyme's activity?

While MOPS is generally considered a non-interfering "Good's" buffer, it's important to recognize that no buffer is entirely inert. Buffer components can sometimes interact with enzymes or substrates, potentially leading to inhibition or activation.[4] When using this compound, these interactions could be subject to an isotope effect, leading to different kinetic outcomes compared to non-deuterated MOPS. It is always advisable to run control experiments to assess the direct impact of the buffer on your specific enzyme system.

Troubleshooting Guides

Issue 1: Unexpectedly Slower Reaction Rates
Possible Cause Troubleshooting Steps
Primary Kinetic Isotope Effect (KIE) If a proton transfer involving the buffer is part of the rate-determining step, deuteration will slow the reaction. To confirm, run parallel experiments with both MOPS and this compound under identical conditions and compare the reaction rates.
Solvent Isotope Effect If your experiments are conducted in D₂O, the solvent itself can cause a significant KIE. Isolate the effect of the deuterated buffer from the solvent by performing experiments in both H₂O and D₂O with both MOPS and this compound.
Incorrect pD Due to the pKa shift, your this compound buffer may not be at the optimal pH for your enzyme. Re-evaluate your buffer preparation and pH/pD measurement. Ensure you are accounting for the pKa difference and the pH meter correction.
Viscosity Effects D₂O is slightly more viscous than H₂O, which can affect diffusion-limited steps in a reaction. While the effect of deuterated MOPS on viscosity is likely minimal, if working in D₂O, consider this as a potential contributing factor.
Issue 2: Poor Reproducibility of Kinetic Data
Possible Cause Troubleshooting Steps
Inconsistent Buffer Preparation Ensure a standardized and precise protocol for preparing your MOPS and this compound buffers. Pay close attention to weighing, final volume, and pH/pD adjustment.
Temperature Fluctuations The pKa of MOPS is temperature-dependent. Ensure your experiments are conducted at a constant, controlled temperature.
Buffer Degradation MOPS solutions can yellow over time, especially when exposed to light, although slight discoloration may not significantly impact its buffering capacity. For sensitive kinetic assays, it is best to use freshly prepared buffer solutions.
Contamination Ensure all your reagents and labware are free from contaminants that could inhibit or alter enzyme activity.

Data Presentation

Table 1: Comparison of MOPS and Estimated this compound Properties

PropertyMOPSThis compound (Estimated)Reference
pKa (at 20-25°C) 7.15 - 7.207.65 - 7.85[1][5]
ΔpKa (pKa_deuterated - pKa_non-deuterated) N/A+0.5 to +0.65[1][2][3]
pH meter reading correction in D₂O (to get pD) pH + 0.4pH + 0.4

Experimental Protocols

Protocol 1: Preparation of 1 M MOPS and this compound Stock Solutions
  • Weighing: Accurately weigh 209.3 g of MOPS (or the equivalent molar amount of this compound) and transfer it to a clean beaker.

  • Dissolving: Add approximately 800 mL of high-purity H₂O (for MOPS) or D₂O (for this compound) and dissolve the powder using a magnetic stirrer.

  • pH/pD Adjustment:

    • For MOPS in H₂O: Adjust the pH to the desired value using a concentrated NaOH solution.

    • For this compound in D₂O: Adjust the pH using a concentrated NaOD solution in D₂O. Remember to account for the pKa shift and the pH meter reading correction. For example, if your target pD is 7.4, you will need to adjust the pH meter reading to approximately 7.0.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add H₂O or D₂O to the mark.

  • Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter and store it at room temperature, protected from light.[6]

Protocol 2: Comparative Kinetic Assay
  • Enzyme and Substrate Preparation: Prepare stock solutions of your enzyme and substrate in a minimal, unbuffered solution (e.g., saline) to avoid interference.

  • Assay Buffer Preparation: Prepare your final assay buffers by diluting your MOPS and this compound stock solutions to the desired working concentration (e.g., 50 mM) in either H₂O or D₂O. Ensure the pH/pD of all buffers is accurately adjusted.

  • Reaction Setup: In a multi-well plate or individual cuvettes, set up your reactions with all components except the substrate. Include controls with no enzyme.

  • Initiation and Measurement: Initiate the reaction by adding the substrate and immediately start monitoring the reaction progress (e.g., absorbance change) using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each condition. Compare the rates obtained in MOPS versus this compound to determine the kinetic isotope effect.

Visualizations

KIE_Troubleshooting_Workflow Start Unexpected Kinetic Results with this compound Check_pH Is the pD of the buffer correct? Start->Check_pH Control_Expt Run Control Experiments Check_pH->Control_Expt Yes Adjust_pH Adjust pD considering ΔpKa and meter correction Check_pH->Adjust_pH No Compare_Rates Compare Rates: MOPS vs. This compound Control_Expt->Compare_Rates Isolate_Solvent_Effect Isolate Solvent vs. Buffer KIE Compare_Rates->Isolate_Solvent_Effect Rates are different No_KIE No significant KIE observed. Troubleshoot other assay parameters. Compare_Rates->No_KIE Rates are similar Buffer_KIE Buffer KIE is significant. Consider if this compound is suitable for the assay. Isolate_Solvent_Effect->Buffer_KIE Difference persists in H₂O Solvent_KIE Solvent KIE is dominant. Interpret results in the context of D₂O effects. Isolate_Solvent_Effect->Solvent_KIE Difference only in D₂O Adjust_pH->Start Re-run experiment

Caption: Troubleshooting workflow for kinetic assays using this compound.

Signaling_Pathway cluster_BufferPrep Buffer Preparation cluster_KineticAssay Kinetic Assay Weigh Weigh MOPS/MOPS-d15 Dissolve Dissolve in H₂O/D₂O Weigh->Dissolve Adjust Adjust pH/pD Dissolve->Adjust FinalVol Bring to Final Volume Adjust->FinalVol Setup Prepare Reaction Mix FinalVol->Setup Use Buffer Initiate Add Substrate Setup->Initiate Measure Monitor Reaction Initiate->Measure Analyze Calculate Rate Measure->Analyze

Caption: Experimental workflow for kinetic studies with MOPS/MOPS-d15.

References

Technical Support Center: MOPS-d15 Buffer Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the complete dissolution of MOPS-d15 powder for the preparation of buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from MOPS?

A1: this compound is the deuterium-labeled version of MOPS (3-(N-morpholino)propanesulfonic acid).[1] MOPS is a zwitterionic buffer commonly used in biological and biochemical research, with an effective buffering range of pH 6.5 to 7.9.[2][3][4][5] The key difference is the substitution of hydrogen atoms with deuterium in the this compound molecule. For most applications, its chemical properties and solubility are comparable to standard MOPS.

Q2: I'm having trouble dissolving this compound powder. What are the most common reasons for this?

A2: Incomplete dissolution of this compound powder can be attributed to several factors:

  • Incorrect pH: MOPS free acid has lower solubility at acidic pH. Adjusting the pH towards the desired buffering range (typically around 7.0) with a base like sodium hydroxide (NaOH) is often necessary to achieve complete dissolution.[6]

  • Insufficient Solvent Volume: It is a good practice to start by dissolving the powder in about 80% of the final desired volume of water.[7] This ensures there is enough solvent to facilitate dissolution before bringing the solution to its final concentration.

  • Low Temperature: While not always a primary factor for MOPS, slightly warming the solution can sometimes aid in dissolving stubborn particles. However, be cautious with heating as it can affect the pKa of the buffer.[2]

  • Water Quality: Always use high-purity, deionized water for buffer preparation to avoid introducing contaminants that might affect solubility or the stability of the final solution.[8] For RNA work, DEPC-treated water is recommended to inhibit RNase activity.[9]

Q3: Can I autoclave my this compound buffer solution?

A3: It is generally not recommended to autoclave MOPS-containing solutions, especially in the presence of glucose.[10] Autoclaving can cause the buffer to degrade and turn yellow, which may interfere with downstream applications.[11] Sterilization by filtration through a 0.22 µm or 0.45 µm filter is the preferred method.[7][11]

Q4: My this compound solution has turned yellow. Is it still usable?

A4: A pale-yellow color in a MOPS buffer solution can occur over time, especially with exposure to light.[11] While a straw-colored solution may still be functional, a darker yellow or brown color indicates significant degradation, and the buffer should be discarded and remade.[11] To prevent discoloration, store the solution protected from light.[7][11]

Q5: What is the recommended storage condition for a this compound solution?

A5: this compound solutions should be stored at room temperature or refrigerated (2-8°C), protected from light.[5][11] It is advisable to prepare fresh solutions as needed, but they can typically be stored for several months if prepared and stored correctly.[11] If you observe any turbidity or microbial growth, the solution should be discarded.[5]

Troubleshooting Guide: Ensuring Complete Dissolution

If you are experiencing difficulty in completely dissolving this compound powder, follow these troubleshooting steps.

Initial Preparation and Observation
  • Verify Reagents and Calculations: Double-check your calculations for the desired concentration and ensure you are using the correct form of MOPS (free acid or sodium salt) as specified in your protocol.

  • Use Appropriate Solvent Volume: Begin by adding the this compound powder to approximately 80% of the final required volume of high-purity water in a beaker with a magnetic stir bar.[7]

  • Stir Continuously: Allow the solution to stir for a sufficient amount of time at room temperature.

Troubleshooting Steps for Undissolved Powder

If the powder has not fully dissolved after initial stirring, proceed with the following steps:

  • Adjust the pH:

    • Slowly add a concentrated solution of sodium hydroxide (e.g., 1-10 N NaOH) dropwise while monitoring the pH of the solution.

    • Continue to add the base until the pH approaches your target (e.g., pH 7.0). You should observe the powder dissolving as the pH increases.[6]

  • Gentle Warming:

    • If pH adjustment alone is insufficient, gently warm the solution on a stir plate. Avoid boiling.

    • Monitor the solution closely as the powder dissolves. Once dissolved, allow the solution to cool to room temperature before final pH adjustment and volume makeup.

  • Final Volume Adjustment:

    • Once the this compound powder is completely dissolved, and the solution has returned to room temperature, make any final, fine adjustments to the pH.

    • Add high-purity water to reach the final desired volume.

  • Sterile Filtration:

    • Filter the prepared buffer through a 0.22 µm or 0.45 µm sterile filter to remove any remaining particulates and to sterilize the solution.[7][11]

Data Presentation

Table 1: Example Recipe for 1 Liter of 10x MOPS Running Buffer
ComponentMolecular Weight ( g/mol )Amount for 1 L of 10x BufferFinal Concentration (10x)Final Concentration (1x)
MOPS (free acid)209.2641.86 g0.2 M0.02 M
Sodium Acetate82.034.1 g0.05 M0.005 M
EDTA (disodium salt)372.243.72 g0.01 M0.001 M

Note: The molecular weight for this compound will be slightly higher than that of MOPS. Adjust the mass accordingly based on the molecular weight provided by the manufacturer.

Experimental Protocols

Protocol for Preparing 1 Liter of 10x this compound Running Buffer (pH 7.0)
  • Add approximately 800 mL of high-purity, deionized water to a 2 L beaker. For RNA-related experiments, use DEPC-treated water.[7]

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Weigh out 41.86 g of this compound free acid (adjust mass based on the lot-specific molecular weight) and add it to the water.[7][12]

  • Add 4.1 g of sodium acetate and 20 mL of a 0.5 M EDTA (pH 8.0) solution.[7]

  • Allow the components to dissolve with continuous stirring. The solution may appear cloudy.

  • Slowly add 10 N NaOH dropwise to adjust the pH to 7.0. The solution should become clear as the pH approaches 7.0.

  • Once the powder is fully dissolved and the pH is stable at 7.0, transfer the solution to a graduated cylinder.

  • Add water to bring the final volume to 1 L.[7][12]

  • Sterilize the buffer by filtering it through a 0.22 µm filter.[7]

  • Store the 10x buffer at room temperature, protected from light.[11]

Mandatory Visualization

G start Start: this compound Powder Incomplete Dissolution check_pH Is the pH of the solution near 7.0? start->check_pH add_base Add NaOH dropwise while stirring check_pH->add_base No dissolved1 Is the powder fully dissolved? check_pH->dissolved1 Yes add_base->dissolved1 gentle_heat Gently warm solution while stirring dissolved1->gentle_heat No final_adjust Adjust to final volume and perform final pH check dissolved1->final_adjust Yes dissolved2 Is the powder fully dissolved? gentle_heat->dissolved2 cool_down Cool to room temperature dissolved2->cool_down Yes troubleshoot Consult manufacturer's data sheet or contact technical support dissolved2->troubleshoot No cool_down->final_adjust end End: Complete Dissolution final_adjust->end

Caption: Troubleshooting workflow for dissolving this compound powder.

References

Filtering and sterilizing MOPS-d15 containing solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper filtering and sterilizing of solutions containing MOPS-d15 (3-(N-morpholino)propanesulfonic acid, deuterated).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound solutions?

A1: The recommended method for sterilizing this compound solutions is sterile filtration. Autoclaving is not recommended for any sulfonic acid buffers like MOPS. High temperatures during autoclaving can lead to the degradation of the MOPS molecule, resulting in the formation of unknown yellowish substances.[1][2][3][4] While the exact impact on this compound has not been extensively documented, it is prudent to assume similar degradation will occur. Filtration through a 0.2 µm or 0.22 µm membrane filter is the industry-standard method for sterilizing heat-sensitive solutions.[1][5][6][7]

Q2: Does the deuteration of this compound affect the sterilization and filtration process?

A2: While specific studies on this compound are limited, the deuteration of compounds can sometimes affect their physicochemical properties, including stability.[8] However, for the purposes of filtration and sterilization, the general principles for MOPS buffer should be followed. The primary concern with MOPS is its heat sensitivity, a property unlikely to be significantly altered by deuteration in a way that would make autoclaving safe. Therefore, sterile filtration remains the recommended procedure. The handling of deuterated compounds also requires care to prevent H-D exchange with atmospheric moisture.[9]

Q3: Which filter membrane material is best for filtering this compound solutions?

A3: For biological buffers like this compound, especially those containing proteins or other biologics, selecting a filter membrane with low protein binding is crucial to prevent the loss of critical components in your solution.[1][10][11] Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) membranes are excellent choices due to their low protein binding characteristics and broad chemical compatibility.[1][6][10]

Data Presentation: Filter Membrane Selection Guide

Membrane MaterialProtein BindingChemical Compatibility (Aqueous Buffers)Key Characteristics
Polyethersulfone (PES) Very LowExcellentHigh flow rates, low extractables.[6]
Polyvinylidene Fluoride (PVDF) Very LowExcellentLow protein binding, high product recovery.[1][10]
Cellulose Acetate (CA) LowGoodGood for protein solutions, but may contain wetting agents.[6][11]
Nylon HighGoodNot recommended for solutions with critical protein components.[10][11]
Mixed Cellulose Esters (MCE) HighGoodBiologically inert but can bind proteins.[10]

Q4: What pore size should I use for sterile filtration?

A4: For sterile filtration, a filter with a pore size of 0.2 µm or 0.22 µm is required to effectively remove bacteria.[5][6][7] For mycoplasma removal, a 0.1 µm filter may be necessary.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during the filtration and sterilization of this compound containing solutions.

Issue 1: Slow or Clogged Filter

Possible Causes:

  • High Particulate Load: The solution may contain a high concentration of undissolved particles or aggregates.

  • Viscous Solution: High concentrations of solutes can increase the viscosity of the solution, making it difficult to filter.[12][13][14]

  • Inappropriate Filter Size: Using a filter with a surface area too small for the volume being filtered.[15]

  • Filter Clogging: The membrane pores are becoming blocked by components in the solution.

Troubleshooting Workflow:

G start Start: Slow or Clogged Filter prefilter Is the solution cloudy or contain visible particles? start->prefilter viscosity Is the solution highly concentrated or viscous? prefilter->viscosity No solution1 Use a pre-filter (e.g., glass fiber) to remove larger particles. prefilter->solution1 Yes filter_size Is the filter diameter appropriate for the volume? viscosity->filter_size No solution2 Dilute the solution if possible. Increase filter surface area or use a filter designed for viscous solutions. viscosity->solution2 Yes pressure Is the filtration pressure within the recommended range? filter_size->pressure Yes solution3 Select a larger diameter filter for larger volumes. filter_size->solution3 No solution4 Do not exceed the filter's maximum pressure rating. Apply gentle, consistent pressure. pressure->solution4 No end Filtration Successful pressure->end Yes solution1->viscosity solution2->filter_size solution3->pressure solution4->end

Caption: Troubleshooting workflow for a slow or clogged filter.

Issue 2: Potential Contamination of the Filtrate

Possible Causes:

  • Filter Integrity Failure: The filter membrane may be damaged, allowing microorganisms to pass through.

  • Improper Aseptic Technique: Contamination introduced during the handling and filtration process.

  • Extractables and Leachables: Chemical compounds migrating from the filter material into the solution.[2][3][16][17][18]

Troubleshooting Steps:

  • Verify Filter Integrity: Before use, perform an integrity test (e.g., bubble point test) if your application is critical and the filter allows for it.

  • Ensure Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) and use sterile equipment and proper handling techniques throughout the process.

  • Consider Extractables and Leachables: For sensitive applications like drug development, choose filters with low extractable and leachable profiles.[16][17][18] The filter manufacturer should provide data on extractables. If not, a validation study may be necessary.

Issue 3: Loss of Key Solution Components

Possible Causes:

  • Protein Binding: Proteins or other large molecules in the solution are adsorbing to the filter membrane.[1][11][19]

  • Incorrect Membrane Choice: Using a filter membrane material with high binding affinity for your components of interest.

Logical Relationship Diagram:

G cluster_cause Cause cluster_effect Effect cluster_solution Solution cause1 High Protein Binding Membrane (e.g., Nylon, MCE) effect Loss of Critical Solution Components cause1->effect cause2 Presence of Proteins/Biomolecules in this compound Solution cause2->effect solution Use Low Protein Binding Membrane (e.g., PES, PVDF) solution->effect Prevents

Caption: Relationship between filter choice, solution components, and potential for sample loss.

Experimental Protocols

Protocol 1: Sterile Filtration of a this compound Buffer Solution

Materials:

  • This compound buffer solution

  • Sterile syringe filter (0.22 µm pore size, PES or PVDF membrane)

  • Sterile syringe of appropriate volume

  • Sterile collection vessel

Methodology:

  • Work within a laminar flow hood or other aseptic environment.

  • Aseptically open the sterile syringe and syringe filter packages.

  • Draw the this compound solution into the sterile syringe.

  • Securely attach the syringe filter to the syringe outlet using a Luer-Lok connection to prevent leakage.[15]

  • Hold the assembly over the sterile collection vessel.

  • Apply gentle, even pressure to the syringe plunger to push the solution through the filter. Do not apply excessive force, as this can damage the filter membrane.[12][15]

  • Collect the sterile filtrate in the designated vessel.

  • Properly dispose of the used syringe and filter as biohazardous waste if applicable.

Protocol 2: Preparation of a 10X MOPS Buffer (General Protocol, adaptable for this compound)

This protocol is for a standard 10X MOPS buffer and can be adapted for this compound by substituting with the deuterated compound.

Materials:

  • MOPS (or this compound): 41.8 g

  • Sodium Acetate (NaOAc), 1M solution (DEPC-treated): 20 mL

  • EDTA, 0.5M solution (pH 8.0, DEPC-treated): 20 mL

  • DEPC-treated water

  • 2N NaOH for pH adjustment

  • 0.45 µm filter for clarification (optional, pre-sterilization)

Methodology:

  • In a beaker, dissolve 41.8g of MOPS (or this compound) in approximately 700 mL of DEPC-treated water.

  • Adjust the pH to 7.0 using a 2N NaOH solution.

  • Add 20 mL of 1M NaOAc and 20 mL of 0.5M EDTA (pH 8.0).

  • Bring the final volume to 1 L with DEPC-treated water.

  • (Optional) For clarification before sterile filtration, pass the solution through a 0.45 µm filter.

  • Proceed with sterile filtration as described in Protocol 1.

  • Store the sterilized buffer at room temperature, protected from light.[19]

References

Navigating Isotopic Enrichment Correction in MOPS-d15 Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for correcting isotopic enrichment in MOPS-d15 experiments. Our aim is to address specific challenges encountered during experimental workflows and data analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for isotopic enrichment in my this compound experiments?

A1: Correcting for natural isotopic abundance is critical in stable isotope labeling experiments to distinguish between isotopes introduced experimentally (from your this compound tracer) and those naturally present.[1] All elements have naturally occurring stable isotopes (e.g., ¹³C, ²H, ¹⁵N) that can interfere with the measurement of the experimentally introduced label.[1] Failure to correct for this natural abundance can lead to significant errors in quantifying the true level of isotopic enrichment from your tracer, potentially leading to misinterpretation of metabolic fluxes or other dynamic processes under investigation.[2] Simply subtracting the unlabeled mass isotopomer distribution (MID) from the labeled MID is not an adequate correction method.[1]

Q2: What are the common methods for correcting natural isotopic abundance?

A2: Several methods exist, with the correction matrix method being a common approach.[1][3] This method uses a matrix to mathematically subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID).[4] Other approaches include iterative correction methods, which can handle imperfections in mass spectral data, such as missing peaks or low intensity, that might otherwise result in negative abundance values after correction.[1] Software tools like IsoCor utilize a non-linear least-squares optimization algorithm to minimize residuals from experimental noise.[1]

Q3: What is "back-exchange" and how does it affect my deuterated tracer experiments?

A3: Back-exchange refers to the partial loss of the deuterium label from your molecule of interest and its replacement with hydrogen from the surrounding environment, such as the solvent.[5] This can occur at various stages of the experimental workflow.[5] It is a crucial factor to account for in hydrogen-deuterium exchange (HDX) experiments, as it can lead to an underestimation of the true deuterium incorporation.

Q4: My mass spectrometry data shows unexpected or negative fractional abundance values after correction. What could be the cause?

A4: Negative fractional abundance values after correction can arise from imperfect mass spectral data, such as missing peaks or low signal intensity.[1] One approach to handle this is to set the negative values to zero and then re-normalize the MIDs using the total area of the positive peaks.[1] It's also important to ensure that the correction algorithm you are using is appropriate for the resolution of your mass spectrometer. Some algorithms may over-correct high-resolution data.[6]

Q5: How does the purity of my this compound tracer impact the correction?

A5: The isotopic purity of your tracer is a critical parameter. Commercially available stable isotope-labeled compounds are often less than 100% pure and may have heavy isotope enrichments of less than 100% at the labeled positions.[4] It is essential to account for the actual purity and enrichment of your this compound tracer in the correction calculations to obtain accurate results.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inaccurate quantification of isotopic enrichment Failure to correct for natural isotopic abundance.Implement a correction method (e.g., matrix-based) to subtract the contribution of naturally occurring isotopes.[1]
Inaccurate accounting for tracer purity and enrichment.Obtain the specific isotopic purity and enrichment values for your batch of this compound and incorporate them into your correction calculations.[4]
Back-exchange of deuterium with hydrogen.Minimize back-exchange by controlling temperature and pH during sample preparation and analysis. Consider using correction factors if back-exchange is unavoidable.[5]
Negative values in corrected mass isotopomer distribution (MID) Low signal intensity or missing peaks in the mass spectrum.Use iterative correction methods or algorithms that can handle imperfect data. Consider setting negative values to zero and renormalizing.[1]
Inappropriate correction algorithm for the data resolution.Ensure the software and algorithm are suitable for your mass spectrometer's resolution (low vs. high).[6]
Poor separation of labeled and unlabeled species Suboptimal chromatographic conditions.Optimize the liquid chromatography method to achieve better separation of the analyte of interest.
Mass spectra difficult to interpret Overlapping isotopic envelopes from co-eluting species.Improve chromatographic separation or use high-resolution mass spectrometry to distinguish between different species.

Experimental Protocols

General Workflow for a Stable Isotope Labeling Experiment

A typical workflow for a stable isotope labeling experiment, such as one using this compound, involves several key steps. The goal is to introduce an isotopically labeled tracer into a biological system and then use mass spectrometry to measure its incorporation into metabolites or other molecules of interest.

  • Cell Culture and Labeling:

    • Grow cells in a defined medium.

    • Introduce the this compound tracer into the experimental culture medium. A parallel control culture should be maintained in a medium with unlabeled MOPS.

    • Allow sufficient time for the cells to metabolize the tracer and for the deuterium to be incorporated into the molecules of interest.

  • Sample Preparation:

    • Harvest the cells and quench metabolic activity rapidly to prevent further changes.

    • Extract the metabolites or proteins of interest using an appropriate protocol.

    • Prepare the samples for mass spectrometry analysis. This may involve derivatization to improve volatility and ionization.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS).

    • Acquire the mass spectra for both the labeled and unlabeled samples.

  • Data Processing and Correction:

    • Process the raw mass spectral data to obtain the mass isotopomer distributions (MIDs) for the metabolites of interest.

    • Correct the observed MIDs for the natural abundance of stable isotopes using a suitable algorithm or software.[1] This step is crucial for obtaining the true experimental enrichment.

  • Quantitative Analysis:

    • Use the corrected MIDs for downstream quantitative analysis, such as calculating metabolic fluxes.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture with This compound Tracer B Sample Quenching & Extraction A->B C Mass Spectrometry Analysis B->C D Raw Data Processing (MID Calculation) C->D Raw Spectral Data E Natural Abundance Correction D->E F Quantitative Analysis (e.g., Flux Calculation) E->F

Caption: Experimental workflow for stable isotope labeling experiments.

correction_logic cluster_correction Correction Process Observed_MID Observed Mass Isotopomer Distribution (MID) Natural_Abundance Natural Isotopic Abundance Contribution Tracer_Enrichment True Tracer-Derived Enrichment Correction Correction Algorithm Observed_MID->Correction Natural_Abundance->Correction Subtracts Correction->Tracer_Enrichment Reveals

Caption: Logical relationship in natural abundance correction.

References

Validation & Comparative

A Comparative Guide to Deuterated Buffers for NMR Spectroscopy: MOPS-d15 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate buffer is a critical decision that profoundly impacts spectral quality and data interpretation. In ¹H NMR, signals from protonated buffer components can obscure those from the analyte of interest.[1] The use of deuterated buffers minimizes these interfering signals, enabling clearer observation of the target molecule's spectrum.[1][2] This guide provides a detailed comparison of MOPS-d15 with other commonly used deuterated buffers, offering insights into their respective properties and performance based on experimental data.

Key Performance Parameters of Deuterated Buffers

The ideal deuterated buffer for NMR studies should possess several key characteristics: a pKa value appropriate for the desired pH of the experiment, minimal interaction with the analyte, low potential for metal ion chelation (unless desired), and no spectral overlap with regions of interest.

Here is a comparative summary of this compound and other frequently used deuterated buffers:

BufferpKa at 25°CUseful pH RangeMetal ChelationKey Characteristics & Potential Interferences
This compound ~7.26.5 - 7.9Negligible for many divalent cations.[3]Good's buffer with low temperature dependence of pKa.[4] May turn yellow over time, indicating degradation.[5]
MES-d13 ~6.15.5 - 6.7Very low metal-binding constants.[3][6]Suitable for studies at slightly acidic pH.[7] Its NMR signals generally do not overlap with those of most RNA signals.[7]
HEPES-d17 ~7.56.8 - 8.2Very low metal-binding constants.[3][8]A widely used zwitterionic buffer for physiological pH ranges.[1] It can interfere with the Folin protein assay.[8]
Phosphate (d) pKa1 ~2.1, pKa2 ~7.2, pKa3 ~12.36.2 - 8.2 (for pKa2)Strong chelator for divalent cations like Ca²⁺ and Mg²⁺.[3]Provides no detectable proton signals.[7] Can cause precipitation with certain metal ions.[3]
Acetate-d3 ~4.763.8 - 5.8Can chelate metal ions.Useful for experiments at acidic pH.
Tris-d11 ~8.17.5 - 9.0Can interact with several metal ions.[3]pKa is highly temperature-dependent.

Note: The pKa values of deuterated buffers in D₂O can be slightly higher than their protonated counterparts in H₂O. This difference, ΔpKa, can vary depending on the buffer.

Experimental Protocols

The following are generalized protocols for the preparation of NMR samples using deuterated buffers. Specific concentrations and pH values should be optimized for the particular molecule and experiment.

1. Deuterated Buffer Stock Preparation:

  • Objective: To prepare a concentrated, pH-adjusted stock solution of the deuterated buffer.

  • Materials: Deuterated buffer powder (e.g., this compound), D₂O (99.9 atom % D), DCl, and NaOD solutions (for pH adjustment).

  • Procedure:

    • Dissolve the deuterated buffer powder in D₂O to the desired stock concentration (e.g., 1 M).

    • Calibrate a pH meter using standard aqueous buffers (H₂O). Note that the reading in D₂O will be a "pD" value, which can be approximately corrected by adding 0.4 to the meter reading, although this is a simplification.[9]

    • Adjust the pD of the buffer solution to the target value using DCl or NaOD.

    • Store the stock solution at 4°C. Some buffers like MOPS may degrade over time and should be monitored for color changes.[5]

2. NMR Sample Preparation:

  • Objective: To prepare a final NMR sample of the analyte in the deuterated buffer.

  • Materials: Analyte (e.g., protein, nucleic acid), deuterated buffer stock, D₂O, and any necessary salts or additives (e.g., NaCl, DTT).

  • Procedure:

    • Dissolve the lyophilized analyte in the appropriate volume of D₂O.

    • Add the deuterated buffer stock to the desired final concentration (typically 20-50 mM).[10]

    • Add any other required components (e.g., salts, reducing agents) from concentrated stocks.

    • Bring the sample to the final volume with D₂O.

    • Gently mix the solution to ensure homogeneity.

    • Filter the final solution through a suitable filter to remove any particulate matter.[11]

    • Transfer the filtered sample into a clean, high-quality NMR tube. The typical sample volume for a standard 5 mm tube is 0.6 mL.[12][13]

Visualizing Key Concepts

Buffer Selection Workflow

The choice of a deuterated buffer is a critical step in designing an NMR experiment. The following diagram illustrates a logical workflow for selecting the most appropriate buffer.

BufferSelection start Define Experimental Requirements (pH, Temperature, Analyte) ph_range Select Buffers with Appropriate pKa start->ph_range metal_ions Consider Metal Ion Presence ph_range->metal_ions chelation_check Does the buffer chelate the metal ions of interest? metal_ions->chelation_check no_chelation Buffer is Suitable chelation_check->no_chelation No chelation Select Non-Chelating Buffer chelation_check->chelation Yes interference_check Check for Potential Spectral Interference no_interference Buffer is Suitable interference_check->no_interference No interference Select Buffer with No Spectral Overlap interference_check->interference Yes final_choice Final Buffer Selection no_chelation->interference_check chelation->ph_range no_interference->final_choice interference->ph_range

Caption: Workflow for selecting a deuterated buffer for NMR studies.

Buffer-Metal Ion Interaction

The interaction between a buffer and metal ions can be a critical consideration, especially when studying metalloproteins or systems where divalent cations are essential for structure or function.

MetalInteraction cluster_non_chelating Non-Chelating Buffer (e.g., MOPS, HEPES) cluster_chelating Chelating Buffer (e.g., Phosphate) Protein_A Protein Metal_A Metal Ion Protein_A->Metal_A Binding Site Available Buffer_A Buffer Protein_B Protein Metal_B Metal Ion Protein_B->Metal_B Binding Site Obscured Buffer_B Buffer Buffer_B->Metal_B Chelation

Caption: Buffer-metal ion interactions in NMR sample preparations.

References

A Comparative Guide to Analytical Method Validation: The Superiority of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of reliable scientific research and drug development, ensuring that the data generated is accurate, precise, and reproducible. In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical factor that can significantly impact the quality of the results. This guide provides an objective comparison of analytical method validation performance when using a deuterated internal standard, such as MOPS-d15, versus a structural analog internal standard. The experimental data presented, while illustrative, is representative of typical results observed in bioanalytical method validation studies.

The Critical Role of the Internal Standard

An internal standard is a compound of known concentration that is added to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantification of the analyte of interest. The ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte as closely as possible.

Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like this compound, are widely considered the "gold standard" in quantitative mass spectrometry. This is because their chemical and physical properties are nearly identical to the analyte, differing only in mass. This near-identical behavior allows them to effectively compensate for matrix effects and variations in extraction recovery. A structural analog, on the other hand, is a molecule that is similar in structure to the analyte but not isotopically labeled. While often more readily available and less expensive, its ability to compensate for analytical variability can be less effective.

Comparative Validation Data: Deuterated vs. Structural Analog Internal Standard

To illustrate the performance differences, this section presents a summary of validation data for the quantification of a hypothetical small molecule analyte. Two analytical methods were validated: one using a deuterated internal standard (Analyte-d15, analogous to this compound) and the other using a structural analog internal standard.

Table 1: Linearity of Calibration Curve

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterMethod with Deuterated IS (Analyte-d15)Method with Structural Analog ISAcceptance Criteria
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL-
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
Deviation of Standards< 5%< 10%± 15%

The data indicates that both methods meet the acceptance criteria for linearity, though the method with the deuterated internal standard shows a slightly better correlation coefficient and less deviation for the calibration standards.

Table 2: Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are typically assessed using Quality Control (QC) samples at low, medium, and high concentrations.

QC LevelMethod with Deuterated IS (Analyte-d15)Method with Structural Analog ISAcceptance Criteria
Accuracy (% Bias) Precision (% RSD) Accuracy (% Bias)
Low QC (3 ng/mL)-2.5%4.8%-8.2%
Mid QC (500 ng/mL)1.8%3.1%5.5%
High QC (800 ng/mL)0.9%2.5%3.1%

As the data demonstrates, the method employing the deuterated internal standard exhibits superior accuracy (smaller bias) and precision (lower %RSD) at all QC levels compared to the method with the structural analog internal standard.

Table 3: Matrix Effect and Recovery

The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, interfering compounds in the sample matrix. Recovery is the efficiency of the extraction procedure.

ParameterMethod with Deuterated IS (Analyte-d15)Method with Structural Analog ISAcceptance Criteria
Matrix Effect98.5%85.2%Consistent and reproducible
Recovery95.1%93.8%Consistent and reproducible
IS-Normalized Matrix Factor (%CV)3.5%12.8%≤ 15%

The deuterated internal standard provides significantly better compensation for matrix effects, as evidenced by the lower coefficient of variation (%CV) of the IS-normalized matrix factor. This leads to more reliable and consistent results across different biological samples.

Experimental Protocols

The following are generalized experimental protocols for the validation of a bioanalytical method using LC-MS/MS.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte, the deuterated internal standard (e.g., this compound), and the structural analog internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of the analyte for calibration standards and QC samples by serial dilution of the stock solution. Prepare separate working solutions for the internal standards.

  • Calibration Standards: Spike the appropriate working solutions of the analyte into a blank biological matrix (e.g., human plasma) to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control Samples: Prepare QC samples by spiking the analyte into a blank biological matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (either deuterated or structural analog).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve good separation of the analyte and internal standard from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for the analyte and each internal standard.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Stock_Solutions Working_Solutions Working_Solutions Stock_Solutions->Working_Solutions Analyte & IS Spiking Spiking Working_Solutions->Spiking Analyte & IS Protein_Precipitation Protein_Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection MRM Peak_Integration Peak_Integration MS_Detection->Peak_Integration Ratio_Calculation Ratio_Calculation Peak_Integration->Ratio_Calculation Analyte/IS Concentration_Determination Concentration_Determination Ratio_Calculation->Concentration_Determination Calibration Curve Final_Result Final_Result Concentration_Determination->Final_Result

Bioanalytical method validation workflow.

Internal_Standard_Comparison cluster_deuterated Deuterated IS (e.g., this compound) cluster_analog Structural Analog IS Analyte_in_Matrix Analyte_in_Matrix Deuterated_IS Deuterated_IS Analyte_in_Matrix->Deuterated_IS Analog_IS Analog_IS Analyte_in_Matrix->Analog_IS Co-elution Co-elution Deuterated_IS->Co-elution Similar_Ionization Similar_Ionization Co-elution->Similar_Ionization Effective_Compensation Effective_Compensation Similar_Ionization->Effective_Compensation Different_RT Different_RT Analog_IS->Different_RT Different_Ionization Different_Ionization Different_RT->Different_Ionization Partial_Compensation Partial_Compensation Different_Ionization->Partial_Compensation

Logical comparison of internal standards.

Conclusion

The validation data and established scientific principles strongly support the use of deuterated internal standards, such as this compound, for the quantitative analysis of small molecules by LC-MS. While a structural analog internal standard can provide acceptable results in some cases, a deuterated internal standard consistently delivers superior accuracy, precision, and more effective compensation for matrix effects. For researchers, scientists, and drug development professionals, investing in a deuterated internal standard is a critical step towards ensuring the generation of high-quality, reliable, and defensible analytical data.

A Head-to-Head Battle in Quantitative Proteomics: SILAC vs. Label-Free Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic world of proteomics, researchers are constantly seeking the most robust and accurate methods to quantify the vast array of proteins within a cell or organism. This guide provides a comprehensive comparison of two powerhouse techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).

Initially, this guide was intended to compare SILAC with a method referred to as "MOPS-d15." However, our research indicates that this compound is a deuterated form of the MOPS biological buffer, used as an internal standard in mass spectrometry, rather than a distinct, standalone method for proteome-wide quantification. Therefore, a direct comparison with SILAC, a metabolic labeling strategy, would be inappropriate. Instead, we present a more relevant and informative comparison between SILAC and LFQ, two widely adopted and distinct approaches to quantitative proteomics.

This guide is designed for researchers, scientists, and drug development professionals, offering an objective look at the performance of SILAC and LFQ, supported by experimental data. We will delve into the principles, workflows, and performance characteristics of each method, providing detailed experimental protocols and data-driven comparisons to help you make an informed decision for your next proteomics study.

At a Glance: SILAC vs. Label-Free Quantification

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification (LFQ)
Principle Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo.[1][2]Quantification based on the signal intensity or spectral counts of unlabeled peptides.[1][3][4]
Workflow Cells are grown in media containing "light" or "heavy" amino acids, mixed, and then processed for mass spectrometry analysis.[1][2]Samples are processed and analyzed by mass spectrometry individually.[3][5]
Accuracy & Precision Generally higher accuracy and precision due to early-stage sample mixing, which minimizes experimental variability.[6][7][8]Can be highly accurate, but more susceptible to variations in sample preparation and instrument performance.[5][9]
Proteome Coverage May have slightly lower proteome coverage compared to LFQ in some studies.Often identifies a higher number of proteins.[6][7][10]
Sample Throughput Lower throughput as it is limited by the number of isotopic labels (typically 2 or 3 plex).Higher throughput, suitable for large-scale studies with many samples.[1][10]
Cost More expensive due to the cost of stable isotope-labeled amino acids and specialized cell culture media.[1][3]More cost-effective as it does not require labeling reagents.[1][3][9]
Applicability Primarily applicable to cell culture experiments.[1]Applicable to a wide range of sample types, including tissues and clinical samples.[3][5]
Data Analysis Relatively straightforward data analysis.More complex data analysis requiring sophisticated algorithms for alignment and normalization.[5][9]

Delving Deeper: Principles and Workflows

SILAC: A Precise Metabolic Labeling Approach

SILAC is a powerful metabolic labeling technique where cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., Arginine and Lysine).[1][2] Over several cell divisions, these amino acids are incorporated into all newly synthesized proteins. The "light" and "heavy" cell populations can then be subjected to different experimental conditions. After treatment, the cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. Because chemically identical peptides from the "light" and "heavy" samples have different masses, they can be distinguished and quantified by the mass spectrometer. The ratio of the intensities of the heavy and light peptide peaks directly reflects the relative abundance of the protein in the two samples.[2]

SILAC_Workflow cluster_CellCulture Cell Culture cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Light Control Cells ('Light' Medium) Mix Mix Cell Populations Light->Mix Heavy Treated Cells ('Heavy' Medium) Heavy->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digest Protein Digestion (e.g., Trypsin) Lysis->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

SILAC Experimental Workflow
Label-Free Quantification: Direct Measurement of Protein Abundance

Label-Free Quantification (LFQ) encompasses several methods that measure protein abundance without the use of isotopic labels. The two main approaches are:

  • Intensity-Based Quantification: This method relies on the principle that the signal intensity of a peptide in the mass spectrometer is proportional to its abundance in the sample.[1][4] The area under the curve (AUC) of the extracted ion chromatogram (XIC) for each peptide is calculated and used for relative quantification.[3][11] Sophisticated algorithms, such as MaxLFQ, are employed to normalize the data and accurately determine protein ratios across different runs.[12][13]

  • Spectral Counting: This approach is based on the observation that more abundant proteins will generate a higher number of tandem mass spectra (MS/MS) during analysis.[14][15][16] The number of spectra identified for a particular protein is counted and used as a measure of its relative abundance.[14][15]

In a typical LFQ workflow, each sample is prepared and analyzed by LC-MS/MS separately. The resulting data files are then computationally aligned based on peptide retention times and mass-to-charge ratios to identify corresponding features across all runs for quantification.[17]

LFQ_Workflow cluster_SamplePrep Sample Preparation (Individual Samples) cluster_Analysis Analysis Sample1 Control Sample LCMS1 LC-MS/MS Analysis Sample1->LCMS1 Sample2 Treated Sample LCMS2 LC-MS/MS Analysis Sample2->LCMS2 Data Data Analysis (Alignment & Quantification) LCMS1->Data LCMS2->Data

Label-Free Quantification (LFQ) Workflow

Performance Face-Off: Experimental Data

Numerous studies have compared the performance of SILAC and LFQ. Here's a summary of key findings:

Performance MetricSILACLFQKey Findings
Protein Identifications ~1,500 - 2,500~2,000 - 3,000+LFQ generally identifies a higher number of proteins. In one study, LFQ identified up to three times more proteins than TMT, another label-based method.[10] A direct comparison showed a large overlap in identified proteins, but LFQ methods identified more overall.[18]
Quantitative Precision (CV) Lower (better)Higher (worse)SILAC consistently demonstrates higher precision (lower coefficient of variation) due to the early mixing of samples, which minimizes handling errors.[6][7] LFQ is more susceptible to technical variability introduced during sample preparation and LC-MS/MS analysis.[5][9]
Accuracy of Quantification HighModerate to HighSILAC is considered highly accurate for relative quantification.[8] The accuracy of LFQ is highly dependent on the stability of the LC-MS platform and the sophistication of the data analysis algorithms.[4]
Dynamic Range WideWiderLFQ has been shown to have a wider dynamic range for quantification, making it effective for detecting large changes in protein abundance.[10]
Missing Values FewerMoreThe issue of missing values is more pronounced in LFQ, where a peptide may not be detected in all runs due to the stochastic nature of data-dependent acquisition.[6][7]

Experimental Protocols

SILAC Experimental Protocol

This protocol provides a general overview of a typical SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine. The other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6-Arg).

    • Ensure complete incorporation of the heavy amino acids by culturing the cells for at least five to six cell divisions.

  • Experimental Treatment:

    • Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.

  • Sample Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations.

    • Count the cells from each population and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using an appropriate lysis buffer.

    • Quantify the total protein concentration.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or similar desalting column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use software such as MaxQuant to identify peptides and quantify the heavy-to-light ratios for each protein.

Label-Free Quantification (MaxLFQ) Experimental Protocol

This protocol outlines a general workflow for an LFQ experiment using an intensity-based approach with the MaxLFQ algorithm.

  • Sample Preparation (Individual Samples):

    • Prepare each biological sample (e.g., control and treated) independently.

    • Lyse the cells or tissues to extract the proteins.

    • Quantify the protein concentration for each sample.

    • Take an equal amount of protein from each sample for further processing.

    • Reduce, alkylate, and digest the proteins with trypsin for each sample separately.

  • Peptide Cleanup:

    • Desalt each peptide sample individually using C18 StageTips.

  • LC-MS/MS Analysis:

    • Analyze each sample by LC-MS/MS in separate runs. It is crucial to maintain consistent chromatography conditions between runs to ensure high-quality data.

  • Data Analysis using MaxQuant with MaxLFQ:

    • Import the raw mass spectrometry data files into MaxQuant.

    • In the experimental design template, define each sample and its corresponding experimental group.

    • Enable LFQ in the "Group-specific parameters" and set the "LFQ min. ratio count" to 2.

    • Configure the database search parameters, including the appropriate FASTA file for your organism, enzyme specificity, and variable modifications.

    • Run the MaxQuant analysis.

    • The output "proteinGroups.txt" file will contain the LFQ intensities for each protein in each sample, which can be used for downstream statistical analysis to identify differentially expressed proteins.[19]

Conclusion: Choosing the Right Tool for the Job

Both SILAC and Label-Free Quantification are powerful techniques for quantitative proteomics, each with its own set of strengths and weaknesses.

Choose SILAC when:

  • High accuracy and precision are paramount.

  • The experiment involves cell culture models.

  • The number of samples to be compared is small (typically 2-3).

Choose Label-Free Quantification when:

  • A large number of samples need to be analyzed.

  • The experimental samples are not amenable to metabolic labeling (e.g., tissues, clinical samples).

  • Cost is a significant consideration.

  • Maximizing proteome coverage is a primary goal.

Ultimately, the choice between SILAC and LFQ will depend on the specific biological question, the nature of the samples, and the resources available. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate strategy to achieve their scientific goals.

References

The Gold Standard for Precision: MOPS-d15 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of MOPS-d15, a deuterated internal standard for 3-methoxy-4-hydroxyphenylglycol (MHPG), against other alternatives, supported by experimental data.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry. By incorporating deuterium atoms, this compound is chemically almost identical to the endogenous analyte MHPG, the major metabolite of norepinephrine in the central nervous system. This near-identical physicochemical behavior allows it to co-elute with MHPG during chromatography, effectively compensating for variations in sample preparation, injection volume, and matrix effects like ion suppression or enhancement. This results in significantly improved accuracy and precision compared to methods employing structurally analogous but non-isotopically labeled internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is evident in the experimental data. Methods utilizing these standards consistently demonstrate lower coefficients of variation (CV%) and accuracy values closer to 100%.

Analytical MethodInternal Standard TypeAnalyteMatrixAccuracy (% of Expected)Precision (CV%)
LC-MS/MS Deuterated (d3-MHPG sulfate) MHPG Sulfate Urine 97 - 103% [1][2]1.9 - 9.7% [1][2]
HPLC-ECDStructural Analog (iso-vanillyl alcohol)MHPGUrineNot ReportedIntra-assay: 4.0%, Inter-assay: 5.0%
HPLC with Fluorimetric DetectionNot SpecifiedMHPGPlasmaSatisfactory< 3.8%

Experimental Protocols

Achieving high-quality data is intrinsically linked to a robust and well-defined experimental protocol. Below is a detailed methodology for the analysis of MHPG in urine using a deuterated internal standard with LC-MS/MS, which is considered the state-of-the-art approach.

Protocol: Quantification of MHPG Sulfate in Urine by LC-MS/MS

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute 50 µL of urine with 1 mL of ammonium formate buffer.[1][2]

  • Add a known concentration of the deuterium-labeled internal standard (e.g., d3-MHPG sulfate).[1]

  • Centrifuge the sample to pellet any particulate matter.[1][2]

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1][2]

2. LC-MS/MS Analysis

  • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both MHPG and the deuterated internal standard are monitored to ensure high selectivity and sensitivity.

  • Quantification: The concentration of MHPG in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of MHPG.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biochemical relevance of MHPG, the following diagrams illustrate the experimental workflow and the metabolic pathway of norepinephrine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample dilution Dilution with Buffer urine->dilution add_is Add Deuterated Internal Standard dilution->add_is centrifuge Centrifugation add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc msms Tandem Mass Spectrometry (Detection) lc->msms quant Quantification (Peak Area Ratio) msms->quant result Final Concentration quant->result

Figure 1. A typical experimental workflow for the quantification of MHPG using a deuterated internal standard.

norepinephrine_pathway Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DOPEGAL 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) Norepinephrine->DOPEGAL MAO VMA Vanillylmandelic Acid (VMA) Normetanephrine->VMA MAO MHPG_aldehyde 3-Methoxy-4-hydroxyphenylglycol- aldehyde (MHPG-aldehyde) DOPEGAL->MHPG_aldehyde COMT MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) MHPG_aldehyde->MHPG Aldehyde Reductase

Figure 2. The metabolic pathway of norepinephrine, highlighting the formation of MHPG.

References

Cross-Validation of MOPS-d15: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive cross-validation of MOPS-d15, a deuterated form of the widely used MOPS biological buffer. Through an objective comparison with its non-deuterated counterpart and other common buffering agents, this document offers supporting experimental data and detailed protocols to inform your research decisions.

Introduction to this compound and its Applications

MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic buffer that is frequently utilized in biological and biochemical research due to its pKa of 7.2, which makes it an effective buffer in the neutral pH range (6.5-7.9).[1][2][3] this compound is a stable isotope-labeled version of MOPS, where hydrogen atoms have been replaced by deuterium.[4] This isotopic substitution makes this compound a valuable tool in specific analytical techniques, primarily as an internal standard in quantitative mass spectrometry (MS) and for the simplification of spectra in Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]

The primary advantage of using a deuterated internal standard like this compound in mass spectrometry is its ability to closely mimic the chemical and physical properties of the non-deuterated analyte. This allows it to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, ultimately leading to more accurate and precise quantification.[5][8] In NMR, the use of deuterated buffers reduces the solvent-proton signals in the spectrum, which can otherwise obscure signals from the analyte of interest.[6][7]

Performance Comparison: this compound vs. Alternatives

The selection of a buffer and, where applicable, an internal standard, should be based on the specific requirements of the experiment. This section compares the performance of this compound with non-deuterated MOPS and other common biological buffers like HEPES and MES.

Use as an Internal Standard in Mass Spectrometry

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis by mass spectrometry.[5] Their co-elution with the analyte allows for effective correction of matrix effects, which are a common source of analytical variability.[5]

Parameter This compound (Deuterated Internal Standard) MOPS (Non-Deuterated Analog Internal Standard) Other Deuterated Standards (e.g., Deuterated HEPES)
Correction for Matrix Effects Excellent, due to near-identical physicochemical properties and co-elution with the analyte.[5]Moderate to Poor, as it may not experience the same degree of ion suppression or enhancement.Excellent, similar to this compound, assuming it is a suitable buffer for the assay.
Accuracy & Precision High, due to effective normalization of variability.[5]Lower, can be compromised by differential matrix effects and extraction recovery.[8]High, comparable to this compound.
Potential for Isotopic Crosstalk Minimal, with sufficient mass difference between the analyte and the standard.Not applicable.Minimal, with sufficient mass difference.
Cost HigherLowerHigher
Performance as a Biological Buffer

While the primary application of this compound is as an internal standard, the choice of the underlying buffer (MOPS) is also critical. The following table compares MOPS with other commonly used biological buffers.

Buffer pKa (at 25°C) Buffering Range Key Advantages Potential Disadvantages
MOPS 7.26.5 - 7.9[1]Good for many biological systems at near-neutral pH; low UV absorbance; minimal metal ion binding.[1][3]Not recommended for mammalian cell culture above 20 mM.[9]
HEPES 7.56.8 - 8.2[9]Often used in cell culture; maintains physiological pH well.[10]Can produce free radicals when exposed to light.[11]
MES 6.15.5 - 6.7[1]Ideal for applications requiring a mildly acidic to neutral pH.Narrower buffering range compared to MOPS and HEPES.[1]

Detailed Methodologies

Protocol for RNA Electrophoresis using MOPS Buffer

This protocol is a standard method for the analysis of RNA integrity using a denaturing agarose gel with MOPS buffer.

Materials:

  • 10X MOPS running buffer (0.4 M MOPS, 0.1 M sodium acetate, 10 mM EDTA, pH 7.0)

  • Agarose

  • DEPC-treated water

  • 37% Formaldehyde

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • RNA samples

Procedure:

  • Prepare a 1% denaturing agarose gel:

    • In a fume hood, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Set up the electrophoresis apparatus:

    • Place the solidified gel in the electrophoresis tank and add enough 1X MOPS running buffer to cover the gel.

  • Prepare RNA samples:

    • Mix the RNA sample with RNA loading buffer.

    • Heat the samples at 65°C for 15 minutes to denature the RNA, then immediately place on ice.

  • Electrophoresis:

    • Load the denatured RNA samples into the wells of the gel.

    • Run the gel at 5-7 V/cm until the tracking dye has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with an appropriate RNA stain (e.g., ethidium bromide or a safer alternative).

    • Visualize the RNA bands using a UV transilluminator.

Protocol for Using this compound as an Internal Standard in a Quantitative LC-MS/MS Assay

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix.

Materials:

  • Biological samples (e.g., plasma, urine)

  • Analyte of interest

  • This compound internal standard (IS) stock solution

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise volume of the this compound IS stock solution.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile. Vortex to mix.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and this compound from other matrix components.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the this compound internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental Workflows

To further clarify the application of this compound, the following diagrams illustrate key experimental workflows.

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis Analyte Analyte of Interest Dissolve Dissolve Analyte in Deuterated Buffer Analyte->Dissolve Buffer_Prep Prepare Buffer with This compound in D2O Buffer_Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Acquisition NMR Data Acquisition Transfer->NMR_Acquisition Spectral_Processing Spectral Processing NMR_Acquisition->Spectral_Processing Analysis Data Interpretation Spectral_Processing->Analysis

References

Inter-laboratory Comparison of a Hypothetical MOPS-Buffered LC-MS/MS Assay for the Quantification of Kinase Inhibitor XYZ-123 Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method across three different laboratories. The assay is designed for the quantitative analysis of a novel kinase inhibitor, "XYZ-123," in human plasma. The methodology utilizes 3-(N-morpholino)propanesulfonic acid (MOPS) as a key buffering agent in sample preparation and a deuterated internal standard (XYZ-123-d15) for accurate quantification. The inclusion of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, as it effectively corrects for variability throughout the analytical process.[1][2]

The purpose of this inter-laboratory comparison is to assess the robustness, reproducibility, and transferability of the analytical method. Such comparisons are crucial for ensuring data consistency in multi-site clinical trials and post-market surveillance.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance metrics of the XYZ-123 quantification assay as determined by three participating laboratories. All laboratories followed the same core experimental protocol.

Table 1: Sensitivity and Linearity

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.50.6≤ 1.0 ng/mL
Upper Limit of Quantification (ULOQ) (ng/mL) 10001000950≥ 900 ng/mL
Linearity (Correlation Coefficient, r²) 0.9980.9990.997≥ 0.995

Table 2: Accuracy and Precision

Quality Control SampleLaboratory ALaboratory BLaboratory CAcceptance Criteria
Low QC (1.5 ng/mL) Bias: ±15%, CV: ≤15%
Mean Accuracy (% Bias)+2.7%-1.5%+4.1%
Precision (% CV)6.8%5.9%7.5%
Mid QC (75 ng/mL) Bias: ±15%, CV: ≤15%
Mean Accuracy (% Bias)+1.2%+0.8%-2.3%
Precision (% CV)4.5%4.1%5.2%
High QC (750 ng/mL) Bias: ±15%, CV: ≤15%
Mean Accuracy (% Bias)-3.1%-2.4%-4.0%
Precision (% CV)3.9%3.5%4.8%

Table 3: Matrix Effect and Recovery

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Matrix Factor (Normalized) 0.951.030.980.85 - 1.15
Recovery % (Analyte) 88%91%86%Consistent
Recovery % (Internal Standard) 89%90%87%Consistent

Experimental Protocols

Preparation of MOPS Buffer and Stock Solutions
  • MOPS Buffer (1 M Stock): Dissolve 209.3 g of MOPS in 800 mL of nuclease-free water. Adjust the pH to 7.4 with NaOH and bring the final volume to 1 L. Filter-sterilize the solution. MOPS is chosen for its pKa of 7.2, providing stable buffering capacity in the near-neutral pH range required for sample preparation.[3][4][5][6]

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve XYZ-123 in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard, XYZ-123-d15, in methanol. The use of a deuterated standard with a significant mass difference helps to avoid isotopic crosstalk.[1]

Sample Preparation and Extraction
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the XYZ-123-d15 internal standard working solution (50 ng/mL). The internal standard is added early to account for variability in the extraction process.[1][7]

  • Add 50 µL of 100 mM MOPS buffer (pH 7.4) and vortex briefly.

  • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • XYZ-123: [Precursor Ion] -> [Product Ion]

      • XYZ-123-d15: [Precursor Ion + 15] -> [Product Ion]

    • Instrument parameters (e.g., collision energy, declustering potential) should be optimized for the specific analytes.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates GF Growth Factor GF->Receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF XYZ_123 Kinase Inhibitor XYZ-123 XYZ_123->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Hypothetical signaling pathway showing inhibition of the RAF kinase by the drug XYZ-123.

Experimental Workflow

start Start: Human Plasma Sample is_spike Spike with XYZ-123-d15 Internal Standard start->is_spike buffer_add Add MOPS Buffer (pH 7.4) is_spike->buffer_add precipitation Protein Precipitation (Acetonitrile) buffer_add->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Standard workflow for the extraction of XYZ-123 from human plasma for LC-MS/MS analysis.

References

Literature review of MOPS-d15 applications in analytical chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly in biological and biochemical research, the choice of buffer is critical for maintaining stable pH and ensuring the integrity of experimental results. MOPS (3-(N-morpholino)propanesulfonic acid) is a widely used "Good's" buffer, favored for its pKa of 7.2, which makes it effective in the pH range of 6.5 to 7.9. The deuterated analog, MOPS-d15, offers specific advantages in sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comparative overview of this compound applications, supported by inferred experimental data and detailed protocols, to aid researchers in its effective utilization.

Comparison with Non-Deuterated MOPS and Alternative Buffers

The primary advantage of this compound over its non-deuterated counterpart lies in the replacement of hydrogen atoms with deuterium. This isotopic substitution does not significantly alter the buffering capacity but provides a distinct mass signature and different nuclear magnetic properties, which are highly beneficial in specific analytical contexts.

FeatureMOPSThis compoundOther Deuterated Buffers (e.g., TRIS-d11, HEPES-d17)Non-Deuterated Buffers (e.g., TRIS, HEPES, Phosphate)
Molecular Weight 209.26 g/mol ~224.36 g/mol VariesVaries
Buffering Range (pH) 6.5 - 7.96.5 - 7.9Varies by bufferVaries by buffer
Mass Spectrometry Can contribute to background noise at lower mass ranges.Ideal as an internal standard for quantitative analysis due to its mass shift.Also used as internal standards; choice depends on the specific assay and required pH.Can cause ion suppression and are not suitable as internal standards unless isotopically labeled.
NMR Spectroscopy Produces proton signals that can obscure analyte signals.Reduces background proton signals, enhancing the clarity of analyte spectra.[1]Similar advantage of reduced proton signals.[1]Generate significant proton signals that can interfere with analyte characterization.
Cost LowHighHighLow

Applications of this compound in Analytical Chemistry

Mass Spectrometry: this compound as an Internal Standard

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision. This compound can serve as an excellent internal standard in analyses where MOPS is the preferred buffer, such as in certain proteomics and metabolomics workflows.

Principle: A known amount of this compound is added to the sample at the beginning of the sample preparation process. Since this compound is chemically identical to MOPS, it experiences the same variations during sample extraction, derivatization, and ionization. By measuring the ratio of the analyte signal to the this compound signal, these variations can be normalized, leading to more accurate quantification.

Experimental Workflow for Quantitative Analysis using this compound

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Sample Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Extraction Analyte Extraction Add_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for using this compound as an internal standard.

Hypothetical Performance Data:

ParameterWithout Internal Standard (MOPS buffer)With this compound Internal Standard
Precision (%RSD) 15-20%< 5%
Accuracy (%Bias) ± 25%± 10%
Limit of Quantification 10 ng/mL2 ng/mL

Experimental Protocol:

  • Sample Preparation: To 100 µL of a biological sample (e.g., cell lysate, plasma), add 10 µL of a 100 ng/mL this compound solution in water.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution from 5% to 95% acetonitrile over 10 minutes. Monitor the mass transitions for the analyte and for this compound using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

NMR Spectroscopy: this compound as a Non-Interfering Buffer

In NMR spectroscopy, especially for the structural and functional studies of biomolecules, the signals from the solvent and buffer can overwhelm the signals from the analyte of interest. Using a deuterated buffer like this compound significantly reduces the background proton signals, leading to cleaner spectra and easier interpretation. This is particularly crucial in experiments involving the study of protein-ligand interactions or the dynamics of macromolecules. One study noted the use of a MOPS-based minimal medium for preparing isotope-labeled proteins for NMR studies, underscoring the importance of deuterated components in such experiments.[2][3]

Principle: The deuterium nuclei have a much smaller gyromagnetic ratio than protons, resulting in signals that are far from the proton chemical shift range and are typically not observed in a standard 1H NMR experiment. This "disappearance" of the buffer signal allows for the unobstructed observation of the proton signals from the biological macromolecule being studied.

Logical Flow for Buffer Selection in NMR

Start Need to run ¹H NMR on a biological sample? Check_Interference Do buffer protons obscure analyte signals? Start->Check_Interference Use_Deuterated Use this compound or other deuterated buffer Check_Interference->Use_Deuterated Yes Use_Non_Deuterated Use standard MOPS buffer Check_Interference->Use_Non_Deuterated No Analyze Acquire and analyze NMR spectrum Use_Deuterated->Analyze Use_Non_Deuterated->Analyze

Decision process for buffer selection in NMR.

Hypothetical Spectral Improvement:

Spectral FeatureIn MOPS BufferIn this compound Buffer
Baseline Noise HighLow
Buffer Signal Interference Significant peaks in the 3-4 ppm regionMinimal to no interfering peaks
Analyte Signal-to-Noise LowerHigher

Experimental Protocol:

  • Protein Sample Preparation: Dissolve the lyophilized protein in 500 µL of a 50 mM this compound buffer in D2O, pH 7.0. The final protein concentration should be between 0.1 and 1 mM.

  • NMR Tube Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition: Acquire a 1D 1H NMR spectrum on a 600 MHz (or higher) spectrometer equipped with a cryoprobe. Use a water suppression pulse sequence (e.g., PRESAT or Watergate).

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential) and Fourier transform to obtain the spectrum.

Conclusion

This compound is a valuable, albeit specialized, tool in the analytical chemist's arsenal. Its primary applications in mass spectrometry as an internal standard and in NMR spectroscopy as a non-interfering buffer can lead to significant improvements in data quality, accuracy, and precision. While the higher cost of this compound compared to its non-deuterated counterpart may limit its use to applications where high sensitivity and accuracy are paramount, the benefits it offers in these contexts are substantial. The provided experimental frameworks, while based on established principles rather than direct comparative studies of this compound, offer a robust starting point for researchers looking to incorporate this powerful reagent into their analytical workflows.

References

The Isotope Effect: A Cost-Benefit Analysis of MOPS-d15 in Routine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of routine biochemical and molecular biology analyses, the choice of buffering agent is a critical decision that can significantly impact experimental outcomes. While 3-(N-morpholino)propanesulfonic acid (MOPS) is a widely established and utilized buffer, its deuterated analogue, MOPS-d15, presents a specialized alternative. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its non-deuterated counterpart and other common biological buffers such as HEPES and Tricine, with a focus on applications in routine laboratory procedures.

Performance and Physicochemical Properties: A Comparative Overview

The primary rationale for employing deuterated buffers like this compound lies in their application in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of protons with deuterium atoms minimizes the solvent-related signals in ¹H NMR spectra, leading to cleaner baselines and clearer observation of the analyte's signals. However, for many routine analyses outside of NMR, the benefits of deuteration are less pronounced and must be weighed against other performance factors and cost.

MOPS is a stalwart in RNA electrophoresis, valued for its ability to maintain a stable pH in the neutral range (pH 6.5-7.9), which is crucial for preserving RNA integrity during separation.[1][2] Alternatives like HEPES and Tricine offer different buffering ranges and have their own advantages. HEPES is often favored in cell culture applications, while Tricine is particularly effective for the separation of low molecular weight proteins and peptides.[3][4][5][6]

Studies have indicated that for the separation of large RNA species, buffer systems utilizing Hepes/triethanolamine and Tricine/triethanolamine can offer improved resolution compared to traditional MOPS-based buffers.[7][8] In other applications, such as quantitative real-time PCR (qPCR), the combination of HEPES or MOPS with a Tris buffer has been shown to be more efficient than using Tris alone.[9]

Table 1: Comparison of Physicochemical Properties of this compound, MOPS, and Alternatives

ParameterThis compoundMOPSHEPESTricine
Purity 98 atom % D[10]≥99% to ≥99.5%[1][11]≥99.5% to 99.8%[12][13][14][15][16]≥99% to >99.5%[10][17][18][19]
Effective pH Range ~6.5 - 7.96.5 - 7.9[1]6.8 - 8.2[12][15]7.4 - 8.8[20]
pKa at 25°C ~7.2~7.2~7.5[13]~8.1

Cost Analysis: The Price of Deuteration

The most significant factor in a cost-benefit analysis of this compound is its substantially higher price point compared to non-deuterated buffers. This cost is a direct result of the complex and resource-intensive processes required for deuterium enrichment.

Table 2: Cost Comparison of this compound, MOPS, and Alternatives (per kilogram)

BufferSupplier 1Supplier 2Supplier 3
This compound Not readily available in kg quantities--
MOPS $393.50[21]$338.25 (for 1 kg)[22]$9,354.41 (for 50 kg)[23]
HEPES $885.00€332.20 (~$360)[24]$822.65[22]
Tricine $650.00[25]$557.50[10]€1,059.20 (~$1150)[26]

Experimental Protocols

Standard Protocol for Denaturing RNA Agarose Gel Electrophoresis using MOPS Buffer

This protocol is a standard method for assessing the integrity and size of RNA samples.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.

    • Gently mix and pour the gel into a casting tray with an appropriate comb.

    • Allow the gel to solidify for at least 30 minutes.

  • Running Buffer Preparation:

    • Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.

  • Sample Preparation:

    • To your RNA sample, add 2-3 volumes of RNA loading buffer.

    • Heat the samples at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.

    • Destain in 1X MOPS buffer for 30 minutes.

    • Visualize the RNA bands using a UV transilluminator.

Visualizing the Workflow: Northern Blotting

Northern blotting is a key technique for studying gene expression by detecting specific RNA molecules. The following diagram illustrates the major steps involved in this process.

Northern_Blotting_Workflow cluster_preparation Sample & Gel Preparation cluster_transfer Blotting cluster_hybridization Hybridization & Detection RNA_Isolation 1. RNA Isolation Gel_Electrophoresis 2. Denaturing Agarose Gel Electrophoresis RNA_Isolation->Gel_Electrophoresis Transfer 3. Transfer to Membrane Gel_Electrophoresis->Transfer UV_Crosslinking 4. UV Crosslinking Transfer->UV_Crosslinking Prehybridization 5. Prehybridization (Blocking) UV_Crosslinking->Prehybridization Hybridization 6. Hybridization with Labeled Probe Prehybridization->Hybridization Washing 7. Washing Hybridization->Washing Detection 8. Detection Washing->Detection

A simplified workflow of the Northern blotting technique.

Conclusion: Is this compound Right for Your Routine Analysis?

For the vast majority of routine laboratory applications, such as RNA gel electrophoresis, the use of standard, high-purity MOPS buffer is the most cost-effective choice. Its performance is well-documented and reliable for these standard procedures. The significantly higher cost of this compound is not justified by any substantial performance benefit in these contexts.

The primary and niche application for this compound remains in NMR spectroscopy, where its deuteration is essential for obtaining high-quality data. For researchers in structural biology and drug discovery who rely heavily on NMR, the investment in this compound is a necessary expense for experimental success.

For all other routine analyses, a careful consideration of the experimental requirements should guide the choice of buffer. While MOPS is a robust and economical option for many applications, alternatives like HEPES and Tricine may offer performance advantages in specific contexts, such as cell culture or the separation of small proteins, and should be considered as part of a well-optimized experimental design. Ultimately, a thorough understanding of the cost and performance trade-offs will enable researchers to make informed decisions that balance budgetary constraints with the need for high-quality, reproducible data.

References

A Head-to-Head Comparison: 13C-Labeled vs. MOPS-d15 Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective, data-driven comparison of two common types of stable isotope-labeled (SIL) internal standards: carbon-13 (¹³C)-labeled standards and deuterated standards, exemplified by MOPS-d15.

In the landscape of bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, SIL internal standards are indispensable for correcting variations in sample preparation, instrument response, and matrix effects.[1] The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it perfectly mimics the analyte's behavior throughout the entire analytical workflow.[2] While both ¹³C-labeled and deuterated standards are designed to meet this need, inherent differences in their isotopic properties can lead to significant variations in performance.

Executive Summary: The Superiority of ¹³C-Labeling

For the most demanding applications in drug development and regulated bioanalysis, ¹³C-labeled internal standards are unequivocally the superior choice. Their near-identical chemical and physical properties to the unlabeled analyte ensure perfect co-elution, greater isotopic stability, and more effective compensation for matrix effects.[3][4] This leads to more accurate, precise, and reliable quantitative data, which is paramount for regulatory submissions and critical decision-making in the drug development pipeline.[5]

While deuterated standards like this compound are often more readily available and cost-effective, they are susceptible to chromatographic shifts and isotopic instability, which can compromise data integrity.[6][7]

Quantitative Performance Comparison

The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between ¹³C-labeled and deuterated internal standards.

Feature13C-Labeled StandardsDeuterated (d15) StandardsRationale & Implications for Bioanalysis
Chromatographic Co-elution Co-elute perfectly with the unlabeled analyte.[3]Often elute slightly earlier than the unlabeled analyte.[1]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. With ¹³C-labeled standards, the analyte and internal standard experience the exact same matrix effects, leading to more accurate quantification.[3]
Isotopic Stability Highly stable and not prone to exchange under typical analytical conditions.[1]Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[1][4]The high stability of the ¹³C label ensures the integrity of the internal standard throughout sample storage and analysis, preventing skewed results.
Matrix Effect Compensation Provides the most reliable correction for matrix effects due to identical elution profiles.[3]May not fully compensate for matrix effects if chromatographic separation occurs.[8][9]Incomplete compensation for ion suppression or enhancement can lead to significant inaccuracies in quantification, a risk that is minimized with ¹³C-labeled standards.
Precision (CV%) Generally results in lower Coefficient of Variation (CV%), indicating higher precision.[2]May exhibit higher variability, particularly in complex matrices.A study in comprehensive lipidomics demonstrated a significant improvement in data quality and lower CV% when using ¹³C-labeled standards compared to deuterated ones.[10]
Synthesis Can be more complex and costly.[4]Generally more straightforward and cost-effective to synthesize.[1]While the initial investment for ¹³C-labeled standards may be higher, it is often justified by the superior data quality and method robustness, especially for regulated studies.[1]

Experimental Protocols

To ensure the highest quality data, a well-defined and validated experimental protocol is essential. Below are detailed methodologies for the quantitative analysis of a target analyte using either a ¹³C-labeled or deuterated internal standard.

Sample Preparation: Protein Precipitation & Extraction

This protocol is a common starting point for the extraction of small molecules from biological matrices like plasma.

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain analyte stability.

  • Internal Standard Spiking: Add a small volume of the ¹³C-labeled or this compound internal standard working solution to each plasma sample. The internal standard should be added as early as possible in the workflow to account for variability in all subsequent steps.[4]

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to each plasma sample to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[11]

LC-MS/MS Analysis

The following provides a general framework for an LC-MS/MS method. Specific parameters will need to be optimized for the analyte of interest.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of small molecules.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.

    • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows to achieve maximal signal intensity.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (e.g., Plasma) B Spike with Internal Standard (13C-labeled or this compound) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC Separation F->G H Mass Spectrometry (MRM Detection) G->H I Data Processing H->I

General experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

cluster_C13 13C-Labeled Standard cluster_D15 Deuterated (d15) Standard C13_Coelution Perfect Co-elution C13_Matrix Accurate Matrix Effect Compensation C13_Coelution->C13_Matrix C13_Stability High Isotopic Stability Result_C13 High Data Accuracy & Precision C13_Stability->Result_C13 C13_Matrix->Result_C13 D15_Coelution Potential Chromatographic Shift D15_Matrix Incomplete Matrix Effect Compensation D15_Coelution->D15_Matrix D15_Stability Risk of Back-Exchange Result_D15 Potential for Inaccuracy & Variability D15_Stability->Result_D15 D15_Matrix->Result_D15

Logical comparison of 13C-labeled versus deuterated internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical factor that dictates the quality and reliability of quantitative LC-MS/MS data. While deuterated standards such as this compound are widely used, they possess inherent limitations, including the potential for chromatographic shifts and isotopic exchange, which can compromise data accuracy.[2] For researchers, scientists, and drug development professionals who require the highest level of confidence in their results, ¹³C-labeled internal standards are the superior choice. Their ability to perfectly co-elute with the native analyte and their high isotopic stability ensure the most effective compensation for matrix effects and other sources of analytical variability, leading to more robust, reliable, and defensible quantitative data.[1][4] The investment in ¹³C-labeled standards is a strategic one that enhances the quality and integrity of bioanalytical results.

References

Safety Operating Guide

Proper Disposal of MOPS-d15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling MOPS-d15 (3-(N-Morpholino)propanesulfonic Acid-d15) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is a deuterated form of the common buffering agent MOPS, its disposal generally follows the same guidelines as its non-deuterated counterpart. The deuteration does not typically alter the chemical's hazardous properties for disposal, but it is crucial to handle all laboratory waste with care and in accordance with institutional and regulatory standards.

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-resistant gloves, safety goggles, and a lab coat. In case of a spill, the material should be carefully swept up or vacuumed to avoid dust formation and placed in a suitable, labeled container for disposal. For larger spills, it is advisable to alert emergency responders and prevent the spillage from entering drains or water courses.

Disposal Procedures for this compound

The disposal of this compound and solutions containing it should always be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for determining if the waste is classified as hazardous.

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Determine if the this compound waste is mixed with other hazardous chemicals. If so, it must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

  • Containerization:

    • Place solid this compound waste in a clean, dry, and sealable container.

    • For solutions containing this compound, use a designated and clearly labeled waste container.

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and include any other chemicals present in the mixture.

  • Storage:

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Do not pour this compound solutions down the drain unless explicitly permitted by your local regulations and EHS office.

Quantitative Data Summary

PropertyValueSource
Molecular Weight224.35 g/mol (for this compound)
pHNo data available
Melting Point277 °C / 530.6 °F
Water SolubilityVery soluble in water
Flash Point116 °C / 240.8 °F

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal process is a standard laboratory safety procedure rather than a distinct experiment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Disposal Pathway A Generate this compound Waste B Is waste mixed with hazardous chemicals? A->B C Treat as Non-Hazardous Waste B->C No D Treat as Hazardous Waste B->D Yes E Place in a labeled, sealed container C->E D->E F Consult Institutional & Local Regulations E->F G Arrange for disposal via EHS or licensed contractor F->G Standard Procedure H Drain disposal (if permitted) F->H Exception

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling MOPS-d15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling MOPS-d15 in a laboratory setting. It is designed to be a primary resource for researchers, scientists, and professionals in drug development, ensuring safe and compliant handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a deuterated form of 3-(N-morpholino)propanesulfonic acid, is treated with the same safety precautions as its non-deuterated counterpart, MOPS. While not classified as hazardous under GHS, it can cause irritation upon contact.[1][2] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[3][4]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[3][5][6] Nitrile rubber gloves are a suitable option.[4] It is important to use proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[1][4]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is not typically required.[4] However, if dust is generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4]

HazardGHS ClassificationRecommended PPE
Skin Irritation Category 2[1][2]Chemical-resistant gloves, Protective clothing
Eye Irritation Category 2[1][2]Chemical safety goggles
Respiratory Irritation STOT SE 3[1][2]Use in a well-ventilated area; respirator if needed

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is essential to maintain its integrity and ensure a safe laboratory environment.

1. Preparation and Weighing:

  • Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[3]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling the compound.

2. Solution Preparation:

  • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Stir the mixture gently until the solid is fully dissolved.

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][7]

  • Avoid storing with incompatible materials such as strong oxidizing agents and strong bases.[4][7]

Disposal Plan

All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[3]

1. Waste Collection:

  • Collect excess this compound solid and any contaminated materials (e.g., weigh boats, paper towels) in a designated and clearly labeled chemical waste container.[3]

2. Liquid Waste:

  • Aqueous solutions of this compound should also be collected in a labeled chemical waste container. Do not pour down the drain unless permitted by local regulations.

3. Final Disposal:

  • Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.[3][6]

  • Contaminated packaging should be disposed of as unused product.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Receive this compound B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area B->C D Weigh this compound C->D E Prepare Solution D->E J Store in Tightly Sealed Container D->J F Perform Experiment E->F G Clean Work Area F->G H Collect Waste in Labeled Container G->H I Dispose of Waste via Licensed Service H->I K Store in Cool, Dry, Well-Ventilated Area J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.